Edicotinib Hydrochloride
Description
Structure
2D Structure
Properties
CAS No. |
1559069-92-9 |
|---|---|
Molecular Formula |
C27H36ClN5O2 |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)-3-pyridinyl]-1H-imidazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C27H35N5O2.ClH/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18;/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33);1H |
InChI Key |
GDFIUUZLRLJTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Edicotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Edicotinib (JNJ-40346527; PRV-6527) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase. This document provides a comprehensive overview of the mechanism of action of Edicotinib Hydrochloride, detailing its molecular target, downstream signaling effects, and cellular consequences observed in preclinical and clinical research. Quantitative data are summarized in tabular format for clarity, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of Edicotinib's function.
Core Mechanism of Action: CSF-1R Inhibition
Edicotinib exerts its biological effects through the direct inhibition of the CSF-1R, a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and other myeloid lineage cells. By binding to the ATP-binding pocket of the CSF-1R kinase domain, Edicotinib blocks the autophosphorylation of the receptor, which is the critical initial step in the activation of its downstream signaling cascades.
Molecular Target and Selectivity
Edicotinib is a highly potent inhibitor of CSF-1R with a reported IC50 of 3.2 nM. Its selectivity has been characterized against other related kinases, demonstrating a preferential inhibition of CSF-1R.
| Kinase | IC50 (nM) |
| CSF-1R | 3.2 |
| KIT | 20 |
| FLT3 | 190 |
| Table 1: In vitro kinase inhibitory potency of Edicotinib. |
Downstream Signaling Pathways
The binding of ligands, CSF-1 and IL-34, to CSF-1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways essential for myeloid cell function. Edicotinib's inhibition of CSF-1R phosphorylation effectively blocks these signaling cascades. Key pathways affected include:
-
PI3K/AKT Pathway: Crucial for cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Also involved in proliferation and differentiation.
-
JAK/STAT Pathway: Plays a role in cytokine signaling and immune regulation.
Preclinical studies have demonstrated that Edicotinib treatment leads to a dose-dependent decrease in CSF-1R activation and a concurrent reduction in the phosphorylation of downstream effectors such as ERK1 and ERK2.
Cellular and Physiological Consequences
The inhibition of CSF-1R signaling by Edicotinib translates into significant effects on macrophage and microglial populations, which has therapeutic implications for various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
Reduction of Inflammatory Macrophages
In a murine T-cell transfer model of colitis, Edicotinib treatment resulted in a significant reduction in the recruitment of F4/80+ macrophages to the intestinal mucosa. This was accompanied by a decrease in disease severity, as evidenced by reduced colon weight-to-length ratios and lower histological disease scores. Transcriptomic analysis of the colonic mucosa in this model revealed that Edicotinib treatment significantly reduced the expression of CSF-1 pathway-related genes.
Inhibition of Microglial Proliferation
In preclinical models of neurodegeneration, such as the P301S tauopathy mouse model, Edicotinib has been shown to attenuate microglial proliferation. This effect is believed to modulate the neuroinflammatory environment, which is a key component of many neurodegenerative diseases. In the ME7 prion model, Edicotinib demonstrated anti-proliferative effects on microglia and reduced the expression of the pro-inflammatory cytokine IL-1β.
Modulation of the Tumor Microenvironment
In the context of oncology, CSF-1R signaling is implicated in the differentiation and survival of tumor-associated macrophages (TAMs), which often promote tumor growth and suppress anti-tumor immunity. By inhibiting CSF-1R, Edicotinib has the potential to modulate the tumor microenvironment. Preclinical findings suggest that inhibition of CSF-1R by Edicotinib may result in sustained antiproliferative activity in certain cancers, such as Hodgkin lymphoma, where CSF-1R is aberrantly expressed.
Experimental Protocols
This section outlines the general methodologies employed in the key experiments that have elucidated the mechanism of action of Edicotinib.
In Vitro Kinase Inhibition Assay
The potency and selectivity of Edicotinib against various kinases are typically determined using in vitro kinase assays.
A common method involves a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Briefly, recombinant kinase is incubated with varying concentrations of Edicotinib. The kinase reaction is then initiated by the addition of a suitable substrate and ATP. After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a specific antibody, often labeled with a fluorescent probe. The signal is read on a plate reader, and the IC50 values are calculated from the dose-response curves.
Western Blot Analysis of CSF-1R Signaling
To assess the effect of Edicotinib on CSF-1R signaling in a cellular context, western blotting is employed.
-
Cell Culture and Treatment: A suitable cell line expressing CSF-1R (e.g., N13 microglia) is cultured. The cells are serum-starved and then pre-treated with various concentrations of Edicotinib for a specified time before being stimulated with recombinant CSF-1.
-
Lysis and Protein Quantification: The cells are lysed, and the total protein concentration in the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated CSF-1R (p-CSF-1R), total CSF-1R, phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
In Vivo Murine Model of Colitis
The T-cell transfer model is a widely used method to induce colitis in mice and evaluate the efficacy of therapeutic agents.
-
Induction of Colitis: Naive CD4+ T-cells (typically CD45RBhigh) are isolated from the spleens of donor mice (e.g., BALB/c) and injected intraperitoneally into immunodeficient recipient mice (e.g., C.B-17 SCID). This transfer of T-cells into a lymphopenic environment leads to their activation and the development of chronic intestinal inflammation over several weeks.
-
Treatment: Mice are treated with Edicotinib or a vehicle control, typically via oral gavage, either starting shortly after T-cell transfer (prophylactic regimen) or after the onset of clinical signs of colitis (therapeutic regimen).
-
Assessment of Disease: Disease progression is monitored by tracking body weight and clinical signs. At the end of the study, mice are euthanized, and the colons are collected. Disease severity is assessed by measuring the colon weight-to-length ratio and by histological scoring of inflammation and tissue damage in colon sections.
-
Immunohistochemistry: Colon sections are stained with antibodies against macrophage markers (e.g., F4/80) and T-cell markers (e.g., CD3) to quantify the infiltration of these immune cells.
-
RNA Sequencing: RNA is extracted from the colonic mucosa to analyze changes in gene expression profiles in response to Edicotinib treatment.
Conclusion
This compound is a potent and selective inhibitor of the CSF-1R tyrosine kinase. Its mechanism of action is well-defined, involving the blockade of CSF-1R autophosphorylation and the subsequent inhibition of key downstream signaling pathways that are critical for the survival, proliferation, and differentiation of macrophages and microglia. This targeted action leads to a reduction in inflammatory macrophage infiltration in models of colitis and an attenuation of microglial proliferation in the context of neurodegeneration. These findings underscore the therapeutic potential of Edicotinib in a range of inflammatory, neurodegenerative, and oncological diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to JNJ-40346527 and the CSF-1R Signaling Pathway
This technical guide provides a comprehensive overview of JNJ-40346527 (also known as edicotinib or PRV-6527), a selective, orally administered small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase. It details the core CSF-1R signaling pathway, the mechanism of action of JNJ-40346527, quantitative data from preclinical and clinical studies, and the experimental protocols used to generate this data.
The CSF-1R Signaling Pathway
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a cell-surface receptor tyrosine kinase essential for the survival, proliferation, differentiation, and function of mononuclear phagocytic cells, including macrophages and microglia. Its activation is triggered by the binding of its ligands, CSF-1 (macrophage colony-stimulating factor) and Interleukin-34 (IL-34).
Upon ligand binding, CSF-1R dimerizes, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that are critical for cellular responses. Key pathways activated include the RAS/RAF/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation and differentiation, and the PI3K/AKT pathway, which is crucial for cell survival and metabolism. The aberrant activation of the CSF-1R pathway is implicated in the pathogenesis of various diseases, including inflammatory disorders, cancer, and neurodegenerative conditions, by promoting the accumulation and pro-inflammatory functions of macrophages and microglia.[1][2][3][4]
JNJ-40346527: Mechanism of Action
JNJ-40346527 is a potent and selective tyrosine kinase inhibitor that targets the intracellular ATP-binding site of CSF-1R. By competitively blocking this site, it prevents the receptor's autophosphorylation that is necessary for its activation. This inhibition effectively halts the downstream signaling through both the PI3K/AKT and MAPK/ERK pathways. The ultimate consequence is the suppression of survival and proliferation signals in CSF-1R-dependent cells, leading to a reduction in the number of macrophages and microglia in affected tissues.[1][5] This mechanism provides the rationale for its investigation in diseases driven by these cell types.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-40346527 from various studies.
Table 1: In Vitro Potency and Selectivity
| Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|
| CSF-1R | 3.2 | [6] |
| KIT | 20 | [6] |
| FLT3 | 190 |[6] |
Table 2: Preclinical Pharmacodynamics (Cell-Based Assay)
| Parameter | Cell Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CSF-1R Phosphorylation Inhibition | Not Specified | 18.6 | [6] |
| ERK1/2 Phosphorylation Inhibition | Not Specified | 22.5 |[6] |
Table 3: Clinical Pharmacokinetics (Phase I/II Data)
| Indication | Dose | Cₘₐₓ (ng/mL) | AUC₂₄ (ng·h/mL) | tₘₐₓ (hours) | Key Observation | Reference |
|---|---|---|---|---|---|---|
| Hodgkin Lymphoma | 150 mg QD | 179 | 2404 | 2.0 | Near dose-proportional exposure up to 450 mg. | [5] |
| Hodgkin Lymphoma | 300 mg QD | 358 | 5110 | 2.0 | Exposure plateaued at 600 mg. | [5] |
| Hodgkin Lymphoma | 450 mg QD | 512 | 7076 | 2.0 | Steady state reached by Day 21. | [5] |
| Rheumatoid Arthritis | 100 mg BID | 347 (Mean) | Not Reported | 2.0 (Median) | Steady state reached by Week 4. |[7] |
Table 4: Clinical Pharmacodynamics and Efficacy
| Indication | Dose | Target Engagement | Clinical Outcome | Reference |
|---|---|---|---|---|
| Hodgkin Lymphoma | 150-600 mg QD | >80% inhibition of CSF-1R phosphorylation (4h post-dose) | 1 Complete Remission, 11 Stable Disease (N=21). Limited monotherapy activity. | [5][8] |
| Rheumatoid Arthritis | 100 mg BID | Adequate exposure and peripheral target engagement | No significant efficacy observed vs. placebo (change in DAS28-CRP). |[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols employed in the evaluation of JNJ-40346527.
In Vitro CSF-1R and ERK1/2 Phosphorylation Assay
-
Objective: To determine the in vitro potency (IC₅₀) of JNJ-40346527 in inhibiting CSF-1R signaling.
-
Methodology:
-
Cell Culture: Cells endogenously or exogenously expressing CSF-1R are cultured to sub-confluency.
-
Compound Incubation: Cells are pre-incubated with a range of concentrations of JNJ-40346527 (e.g., 0.1 nM to 10 µM) for a defined period.
-
Ligand Stimulation: Cells are stimulated with a fixed concentration of recombinant human CSF-1 to induce receptor phosphorylation.
-
Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a standard assay (e.g., BCA).
-
Detection: Phosphorylated CSF-1R (pCSF-1R) and phosphorylated ERK1/2 (pERK1/2) levels are quantified using methods like ELISA, Western Blot, or Meso Scale Discovery (MSD) assays, and normalized to total protein or total target protein levels.
-
Data Analysis: Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression analysis.[6]
-
Murine T-Cell Transfer Colitis Model
-
Objective: To evaluate the in vivo efficacy of JNJ-40346527 in a model of inflammatory bowel disease.[1][9]
-
Methodology:
-
Induction of Colitis: CD4+CD25- T cells are isolated from the spleens of donor mice (e.g., Balb/c) and injected intraperitoneally into immunodeficient recipient mice (e.g., SCID). This transfer induces a progressive colitis over several weeks.
-
Treatment: Commencing at a specified time post-cell transfer (e.g., Day 14 or 21), mice are treated daily with vehicle or JNJ-40346527 via oral gavage at various dose levels (e.g., 5, 10, 20 mg/kg).
-
Monitoring: Mice are monitored for clinical signs of disease, including body weight loss.
-
Endpoint Analysis (e.g., Day 42):
-
Macroscopic Assessment: The colon is excised, and the weight-to-length ratio is calculated as an index of inflammation.
-
Histopathology: Colon tissue sections are stained (e.g., with H&E) and scored by a pathologist blinded to the treatment groups for inflammation, glandular loss, hyperplasia, and erosions.
-
Immunohistochemistry: Staining for markers like F4/80 (macrophages) and CD3 (T cells) is performed to quantify immune cell infiltration.
-
Gene Expression: Mucosal gene expression is analyzed via RNAseq to assess the impact on CSF-1 and inflammatory pathways.[1][9]
-
-
Phase I/II Clinical Trial in Hodgkin Lymphoma
-
Objective: To determine the recommended phase II dose (RP2D), safety, tolerability, pharmacokinetics (PK), and preliminary antitumor activity of JNJ-40346527.[5][8]
-
Study Design: An open-label, multicenter, dose-escalation study.
-
Patient Population: Adult patients with relapsed or refractory classical Hodgkin lymphoma who have received at least one prior therapy.
-
Methodology:
-
Dose Escalation: Patients were enrolled in sequential cohorts and received escalating daily oral doses of JNJ-40346527 (e.g., 150, 300, 450, 600 mg once daily, and 150 mg twice daily).
-
Primary Endpoint: To establish the maximum tolerated dose (MTD) and/or the RP2D. Safety and tolerability were assessed by monitoring adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Secondary Endpoints:
-
Pharmacokinetics: Plasma samples were collected at various time points to determine PK parameters (Cₘₐₓ, AUC, tₘₐₓ) using liquid chromatography-tandem mass spectrometry.
-
Pharmacodynamics: Target engagement was assessed by measuring the inhibition of CSF-1R phosphorylation in peripheral blood mononuclear cells.
-
Antitumor Activity: Tumor response was evaluated according to standard criteria (e.g., Revised Response Criteria for Malignant Lymphoma).
-
-
Conclusion
JNJ-40346527 is a selective and potent inhibitor of the CSF-1R tyrosine kinase, effectively blocking downstream signaling pathways crucial for the function of macrophages and microglia. Preclinical studies have demonstrated its ability to reduce target cell populations and ameliorate disease in models of inflammation and neurodegeneration.[1][6][9] Clinical trials have established its pharmacokinetic profile and confirmed target engagement in humans.[5][7][10] While monotherapy showed limited efficacy in heavily pretreated Hodgkin lymphoma and rheumatoid arthritis, the well-defined mechanism of action and biological activity support its continued investigation, potentially in other indications or in combination with other therapeutic agents.[5][7][10]
References
- 1. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
- 3. usagainstalzheimers.org [usagainstalzheimers.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 8. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
JNJ-40346527: A Technical Guide to its Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity and mechanism of action of JNJ-40346527 (also known as Edicotinib or PRV-6527), a selective, orally active small molecule inhibitor. The information is curated for professionals in the fields of pharmacology, oncology, and neuroinflammation.
Core Target and Binding Affinity
JNJ-40346527 is a potent inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2][3] Its high affinity and selectivity for CSF-1R are central to its pharmacological effects. The inhibitory activity of JNJ-40346527 has been quantified against CSF-1R and other related kinases, demonstrating its selectivity profile.
Quantitative Binding Affinity Data
The half-maximal inhibitory concentration (IC50) values of JNJ-40346527 against its primary target and other kinases are summarized in the table below. This data is critical for understanding the compound's potency and selectivity.
| Target Protein | IC50 Value (nM) | Reference |
| CSF-1R | 3.2 | [1] |
| KIT | 20 | [1] |
| FLT3 | 190 | [1] |
Mechanism of Action
JNJ-40346527 functions by selectively inhibiting the tyrosine kinase domain of the CSF-1R.[4] CSF-1R and its ligands, CSF-1 and IL-34, play a crucial role in the survival, proliferation, differentiation, and function of mononuclear phagocytes, including macrophages and microglia.[2] By blocking the ATP-binding site of the CSF-1R kinase domain, JNJ-40346527 prevents the autophosphorylation of the receptor, which is the initial step in the downstream signaling cascade.[5] This inhibition leads to a reduction in the viability and activity of macrophages and microglia.[6][7] This mechanism is being explored for therapeutic potential in various conditions, including inflammatory diseases, cancer, and neurodegenerative disorders.[5][6][8][9]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings. Below are detailed protocols for assessing the in vitro and biochemical inhibitory activity of JNJ-40346527 against CSF-1R.
In Vitro CSF-1R Phosphorylation Inhibition Assay
This protocol is adapted from studies assessing the cellular activity of JNJ-40346527 in a murine microglial cell line (N13).[5]
Objective: To determine the IC50 of JNJ-40346527 for the inhibition of CSF-1 induced CSF-1R phosphorylation in a cellular context.
Materials:
-
N13 murine microglia cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
JNJ-40346527
-
Recombinant murine CSF-1
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Western Blotting reagents and equipment
-
Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Cell Culture: Culture N13 cells in DMEM supplemented with 10% FBS and 50 U/mL penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed N13 cells in 6-well plates at a density that allows for approximately 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with serum-free DMEM and incubate for 4 hours.
-
Inhibitor Treatment: Prepare serial dilutions of JNJ-40346527 in serum-free DMEM. Add the diluted compound to the cells and incubate for 30 minutes.
-
CSF-1 Stimulation: Following the inhibitor pre-treatment, stimulate the cells with CSF-1 (e.g., at a final concentration of 100 ng/mL) for 10-15 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-CSF-1R, total CSF-1R, p-ERK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized signal against the logarithm of the JNJ-40346527 concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Biochemical CSF-1R Kinase Inhibition Assay (Representative Protocol)
This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay, such as the LanthaScreen™, a common method for determining kinase inhibitor IC50 values in a biochemical setting.
Objective: To determine the IC50 of JNJ-40346527 for the inhibition of CSF-1R kinase activity in a purified, cell-free system.
Materials:
-
Recombinant human CSF-1R kinase
-
Fluorescein-labeled poly-GT peptide substrate
-
ATP
-
JNJ-40346527
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phosphotyrosine antibody (e.g., Tb-PY20)
-
TR-FRET dilution buffer
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of CSF-1R kinase in kinase reaction buffer.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for CSF-1R.
-
Prepare serial dilutions of JNJ-40346527 in kinase reaction buffer.
-
-
Assay Plate Setup:
-
Add the JNJ-40346527 dilutions to the assay plate.
-
Add the 2X CSF-1R kinase solution to all wells.
-
Initiate the kinase reaction by adding the 2X substrate/ATP solution to all wells.
-
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Prepare a solution of Terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.
-
Add the antibody solution to all wells to stop the kinase reaction and initiate the FRET signal development.
-
-
Signal Measurement: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and fluorescein wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission/donor emission).
-
Plot the TR-FRET ratio against the logarithm of the JNJ-40346527 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen Kinase Activity Assay Reactivity Table | Thermo Fisher Scientific - EE [thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Edicotinib Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edicotinib Hydrochloride (formerly JNJ-40346527, also known as PRV-6527) is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3][4][5] This document provides an in-depth technical guide on the discovery and development history of Edicotinib. It details the compound's mechanism of action, preclinical pharmacology, and its investigational journey across a spectrum of therapeutic areas, including oncology, autoimmune disorders, and neurodegenerative diseases. Quantitative data from key clinical trials are summarized, and detailed experimental protocols for foundational preclinical assays are provided.
Discovery and Synthesis
Edicotinib was discovered and initially developed by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson.[5][6] The compound was identified through screening for potent and selective inhibitors of the CSF-1R kinase. While the specific details of the initial high-throughput screening campaign are not publicly available, patent literature discloses the chemical structure and methods for the synthesis of related compounds.
Chemical Structure:
-
Chemical Name: 4-cyano-N-[2-(4,4-dimethylcyclohex-1-en-1-yl)-6-(2,2,6,6-tetramethyl-tetrahydro-2H-pyran-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide hydrochloride[6]
-
Molecular Formula: C27H35N5O2 · HCl
-
CAS Number: 1142363-52-7[6]
Mechanism of Action
Edicotinib is a highly selective inhibitor of the CSF-1R tyrosine kinase.[1][2][3][4][5] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, differentiation, and function of monocytes and macrophages.[7] By inhibiting CSF-1R, Edicotinib effectively depletes macrophage populations in various tissues.
The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade involving pathways such as the mitogen-activated protein kinase (MAPK/ERK) pathway, which is crucial for cell proliferation and survival. Edicotinib competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing autophosphorylation and subsequent downstream signaling.[2]
Signaling Pathway Diagram
Caption: CSF-1R Signaling Pathway and Inhibition by Edicotinib.
Preclinical Pharmacology
In Vitro Kinase Selectivity
Edicotinib has demonstrated high potency and selectivity for CSF-1R in in vitro kinase assays.[1][2][3][4][5]
| Target Kinase | IC50 (nM) |
| CSF-1R | 3.2 [1][2][3][4][5] |
| KIT | 20[1][2][4] |
| FLT3 | 190[1][2][4] |
In Vivo Studies in a Prion Disease Mouse Model
Edicotinib has been evaluated in the ME7 model of murine prion disease, a model characterized by progressive neurodegeneration and microglial activation.
-
Effect on Microglia: Oral administration of Edicotinib in ME7 mice led to a dose-dependent inhibition of microglial proliferation.[4] A dose of 30 mg/kg administered for 33 days resulted in a significant reduction in the density of microglia in the hippocampus.[4]
-
Neuroprotective Effects: The reduction in microglial proliferation was associated with an attenuation of neurodegeneration in the P301S mouse tauopathy model.[8]
Clinical Development
Edicotinib has been investigated in a range of clinical trials for various indications. The global development for some indications has been discontinued.[6]
Hodgkin Lymphoma
A Phase I/II, open-label, multicenter study (NCT01572519) evaluated the safety and efficacy of Edicotinib in patients with relapsed or refractory classical Hodgkin lymphoma.
| Parameter | Value |
| Number of Patients | 21 |
| Dose Cohorts | 150 mg QD, 300 mg QD, 450 mg QD, 600 mg QD, 150 mg BID |
| Complete Remission | 1 patient |
| Stable Disease | 11 patients |
| Most Common Adverse Events (≥20%) | Nausea, headache, pyrexia |
Target engagement was confirmed by >80% inhibition of CSF-1R phosphorylation.
Rheumatoid Arthritis
A Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT01597739) assessed the efficacy and safety of Edicotinib in patients with active rheumatoid arthritis despite DMARD therapy.
| Parameter | Edicotinib (100 mg BID) | Placebo |
| Number of Patients | 25 (evaluable for PK) | N/A |
| Primary Endpoint (Change in DAS28-CRP at Week 12) | -1.15 | -1.42 |
| ACR20 Response at Week 12 | Not Statistically Significant vs. Placebo | N/A |
Despite a lack of clinical efficacy, target engagement was demonstrated by increased CSF-1 levels and decreased CD16+ monocytes in the Edicotinib group.[9]
Crohn's Disease
A Phase IIa, multicenter, randomized, double-blind, placebo-controlled study (PRINCE, NCT03854305) evaluated the efficacy and safety of Edicotinib in patients with moderately to severely active Crohn's disease.
| Parameter | Edicotinib | Placebo |
| Number of Patients | 93 (total) | N/A |
| Primary Endpoint (Change in CDAI at Week 12) | Did not differentiate from placebo | High placebo response |
| Secondary Endpoints (in steroid-free patients) | Improvements in mucosal endoscopy (SES-CD) and histology (GHAS) | N/A |
Proof-of-mechanism was demonstrated by significant reductions in circulatory inflammatory monocytes and macrophages in colonic tissue.
Other Indications
-
Prostate Cancer: A presurgical trial (NCT03177460) investigated Edicotinib in patients with localized prostate cancer.
-
Alzheimer's Disease: A Phase I study (NCT04121208) to characterize biomarker effects was terminated.[6]
Experimental Protocols
In Vitro CSF-1R Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on commercially available kinase assay kits and may not reflect the exact protocol used in the original discovery of Edicotinib.
Caption: Workflow for an In Vitro CSF-1R Kinase Inhibition Assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Edicotinib in a suitable solvent (e.g., DMSO). Prepare solutions of recombinant human CSF-1R kinase, a suitable substrate (e.g., poly-Glu,Tyr 4:1), and ATP in kinase assay buffer.
-
Kinase Reaction: In a 96-well plate, add the CSF-1R kinase, substrate, and the Edicotinib dilutions.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) using a luminescence-based assay system (e.g., ADP-Glo™).
-
Data Analysis: Measure the luminescent signal using a plate reader. Calculate the percent inhibition for each Edicotinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
ME7 Prion Mouse Model (Representative Protocol)
This protocol is a representative example and may not reflect the exact protocol used in the cited studies.
Caption: Workflow for the ME7 Prion Mouse Model Study.
Methodology:
-
Disease Induction: Anesthetize mice (e.g., C57BL/6J) and perform a stereotactic injection of ME7 scrapie-infected brain homogenate into the dorsal hippocampus. Control animals receive an injection of normal brain homogenate.
-
Treatment: At a predetermined time post-inoculation, begin daily oral gavage administration of Edicotinib at various doses (e.g., 3, 10, 30 mg/kg) or vehicle control.
-
Behavioral Analysis: At various time points, assess behavioral deficits, such as changes in locomotor activity (open field test) and nesting behavior.
-
-
Immunohistochemistry: Process brain sections for immunohistochemical staining with antibodies against microglial markers (e.g., Iba1 or PU.1) to quantify microglial numbers and morphology.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., IL-1β) using techniques like ELISA or multiplex assays.
-
Logical Flow of Development
The development of Edicotinib followed a logical progression from target identification to clinical evaluation in various disease contexts.
Caption: Logical Progression of Edicotinib's Development.
Conclusion
This compound is a well-characterized, potent, and selective CSF-1R inhibitor that has undergone extensive preclinical and clinical evaluation. While it demonstrated clear target engagement and proof-of-mechanism in several studies, it failed to meet primary efficacy endpoints in key Phase II trials for rheumatoid arthritis and Crohn's disease, leading to the discontinuation of its development for these indications. The compound's development history underscores the challenges of translating a well-defined pharmacological mechanism into clinical benefit, particularly in complex inflammatory and oncologic diseases. The data and protocols presented herein provide a valuable resource for researchers in the fields of kinase inhibitor development, macrophage biology, and translational medicine.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Edicotinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. CN117820239A - Novel CSF1R inhibitor and preparation method and application thereof - Google Patents [patents.google.com]
- 8. Crohn's disease management after intestinal resection: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
The Role of Edicotinib in Microglial Proliferation and Survival: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and the pathogenesis of neurodegenerative diseases. Their proliferation and survival are tightly regulated by the colony-stimulating factor 1 receptor (CSF-1R) signaling pathway. Dysregulation of this pathway is implicated in various neurological disorders, making CSF-1R a compelling therapeutic target. Edicotinib (JNJ-40346527) is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of CSF-1R. This technical guide provides an in-depth overview of the role of Edicotinib in modulating microglia proliferation and survival, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways and experimental workflows.
Introduction to Edicotinib and its Mechanism of Action
Edicotinib is a small molecule inhibitor that selectively targets the tyrosine kinase activity of CSF-1R.[1][2] The binding of ligands, such as colony-stimulating factor 1 (CSF-1) and interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of myeloid lineage cells, including microglia.[3] Edicotinib effectively blocks these downstream signaling events, thereby limiting microglial expansion and survival.[1]
Quantitative Data on Edicotinib's Efficacy and Selectivity
The potency and selectivity of Edicotinib have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency and Selectivity of Edicotinib
| Target | IC50 (nM) | Reference |
| CSF-1R | 3.2 | [1][2][3] |
| KIT | 20 | [1][2][3] |
| FLT3 | 190 | [1][2][3] |
Table 2: In Vitro Functional Activity of Edicotinib in Microglia
| Assay | Endpoint | IC50 (nM) | Cell Type | Reference |
| CSF-1R Phosphorylation | Inhibition | 18.6 | Not Specified | [1] |
| ERK1/2 Phosphorylation | Inhibition | 22.5 | Not Specified | [1] |
Table 3: In Vivo Effects of Edicotinib on Microglia
| Animal Model | Dosage | Duration | Effect on Microglia | Reference |
| ME7-prion mice | 30 mg/kg (oral gavage) | 33 days | Up to 30% reduction in microglia density in the CA1 of the hippocampus. | [1] |
| ME7 mice | 3, 10, 30, and 100 mg/kg (oral gavage) | 5 days | Significant inhibition of microglial proliferation. Depletion of up to 50% of patrolling blood monocytes at all doses. Did not affect microglial numbers when administered under 100 mg/kg. | [1] |
Signaling Pathways Modulated by Edicotinib
Edicotinib exerts its effects on microglia by inhibiting the CSF-1R signaling cascade. Upon ligand binding, CSF-1R activates several downstream pathways crucial for cell survival and proliferation.
Caption: Edicotinib inhibits CSF-1R signaling and downstream pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of Edicotinib on microglia.
Primary Microglia Isolation and Culture
This protocol describes the isolation of primary microglia from neonatal mouse brains.
-
Tissue Dissociation:
-
Euthanize neonatal mouse pups (P0-P3) and dissect the cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the tissue and digest with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Neutralize trypsin with DMEM containing 10% Fetal Bovine Serum (FBS).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Mixed Glial Culture:
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS, 1% Penicillin-Streptomycin.
-
Plate the cells in T75 flasks and incubate at 37°C in a 5% CO2 incubator.
-
Change the medium every 3-4 days. Astrocytes will form a confluent monolayer at the bottom of the flask.
-
-
Microglia Isolation:
-
After 10-14 days, once the mixed glial culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach the microglia.
-
Collect the supernatant containing the microglia and centrifuge.
-
Resuspend the microglial pellet in fresh culture medium and plate for experiments.
-
Microglia Proliferation Assay (BrdU Staining)
This protocol outlines the procedure for measuring microglia proliferation using 5-bromo-2'-deoxyuridine (BrdU) incorporation.
-
Cell Treatment:
-
Plate primary microglia in 96-well plates.
-
Treat the cells with various concentrations of Edicotinib or vehicle control for the desired duration (e.g., 24-72 hours).
-
Add 10 µM BrdU to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation:
-
Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA and expose the incorporated BrdU.
-
Neutralize the acid with 0.1 M sodium borate buffer (pH 8.5).
-
-
Immunostaining and Analysis:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear marker (e.g., DAPI).
-
Image the plates using a fluorescence microscope or high-content imaging system.
-
Quantify the percentage of BrdU-positive cells relative to the total number of cells.
-
Flow Cytometry for Microglia Viability and Proliferation
This protocol details the use of flow cytometry to assess microglia viability and proliferation.
-
Cell Preparation and Treatment:
-
Culture and treat primary microglia with Edicotinib as described previously.
-
For proliferation analysis, pulse the cells with BrdU or use a cell proliferation dye (e.g., CFSE).
-
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
For viability, stain with a viability dye (e.g., Propidium Iodide or a fixable viability dye).
-
For surface markers, incubate with fluorescently conjugated antibodies against microglial markers such as CD11b and CD45.
-
For intracellular proliferation markers (e.g., Ki67 or BrdU), fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with the specific antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Identify the microglia population based on CD11b and CD45 expression.
-
Quantify the percentage of proliferating (BrdU+ or Ki67+) and viable cells within the microglia gate.
-
Experimental and Logical Workflows
The following diagrams illustrate typical experimental and logical workflows for studying the effects of Edicotinib on microglia.
Caption: A typical experimental workflow for evaluating Edicotinib.
Caption: The logical cascade of Edicotinib's therapeutic potential.
Conclusion
Edicotinib is a potent and selective CSF-1R inhibitor that effectively modulates microglia proliferation and survival. By blocking the CSF-1R signaling pathway, Edicotinib offers a promising therapeutic strategy for a range of neurodegenerative and neuroinflammatory disorders where microglia play a pathogenic role. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Edicotinib and other CSF-1R inhibitors.
References
An In-depth Technical Guide to the Synthesis and Purification of Edicotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Edicotinib Hydrochloride (JNJ-40346527) is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), a key mediator in the survival, proliferation, and differentiation of macrophages.[1] Its therapeutic potential is being explored in a variety of diseases, including rheumatoid arthritis and certain cancers.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, including detailed experimental protocols, data presentation in tabular format, and visualizations of key processes. Due to the proprietary nature of specific manufacturing processes, this guide presents a representative synthesis based on established methods for structurally related pyrazolo[3,4-d]pyrimidin-4-one derivatives.
Edicotinib's Mechanism of Action: Targeting the CSF-1R Signaling Pathway
Edicotinib functions by inhibiting the tyrosine kinase activity of CSF-1R.[3] This action blocks the downstream signaling cascade that is crucial for macrophage function. The binding of colony-stimulating factor 1 (CSF-1) to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation, initiating a signaling cascade that involves pathways such as the MAPK/ERK pathway.[4] Edicotinib's inhibition of CSF-1R phosphorylation prevents the activation of these downstream effectors.[4]
Caption: CSF-1R Signaling Pathway Inhibition by Edicotinib.
Synthesis of Edicotinib
The synthesis of Edicotinib, a pyrazolo[3,4-d]pyrimidin-4-one derivative, can be achieved through a multi-step process. A plausible synthetic route, based on general methods for this class of compounds, is outlined below.[5][6][7]
Representative Synthetic Workflow
The proposed synthesis begins with the formation of a substituted pyrazole, which then undergoes cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core. Subsequent functionalization leads to the final Edicotinib molecule.
Caption: Representative Synthesis Workflow for this compound.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 5-amino-1-isobutyl-1H-pyrazole-4-carbonitrile
-
To a solution of isobutylhydrazine in ethanol, add ethoxymethylenemalononitrile.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of 7-amino-1-isobutyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
In a round-bottom flask, combine the 5-amino-1-isobutyl-1H-pyrazole-4-carbonitrile with an excess of formamide.
-
Heat the mixture to 180-200 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
Step 3: Synthesis of 7-amino-1-isobutyl-5-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (Edicotinib free base)
-
This step involves a Buchwald-Hartwig amination or similar cross-coupling reaction.
-
Combine 7-chloro-1-isobutyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (which can be synthesized from the product of step 2), p-toluidine, a palladium catalyst (e.g., Pd2(dba)3), and a ligand (e.g., Xantphos) in a suitable solvent such as toluene or dioxane.
-
Add a base, such as sodium tert-butoxide.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified as described in the purification section.
Step 4: Formation of this compound
-
Dissolve the purified Edicotinib free base in a suitable solvent, such as isopropanol or ethyl acetate.
-
Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data for Synthesis
| Step | Reaction Type | Typical Yield (%) | Key Reagents |
| 1 | Pyrazole Formation | 75-85 | Isobutylhydrazine, Ethoxymethylenemalononitrile |
| 2 | Cyclization | 60-70 | Formamide |
| 3 | Buchwald-Hartwig Amination | 50-65 | p-Toluidine, Palladium catalyst, Ligand, Base |
| 4 | Salt Formation | >95 | Hydrochloric Acid |
Note: Yields are representative and can vary based on reaction scale and optimization.
Purification of this compound
High purity of the final active pharmaceutical ingredient (API) is critical. The purification of this compound typically involves chromatographic techniques followed by crystallization.
Purification Workflow
Caption: General Purification Workflow for this compound.
Detailed Experimental Protocol
1. Column Chromatography (Purification of the Free Base)
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
-
Dissolve the crude Edicotinib free base in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
2. Recrystallization (Purification of the Hydrochloride Salt)
-
Dissolve the crude this compound in a minimal amount of a hot solvent or solvent mixture (e.g., ethanol/water, isopropanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
Quantitative Data for Purification
| Purification Step | Technique | Expected Purity | Typical Recovery (%) |
| 1 | Column Chromatography | >98% | 80-90 |
| 2 | Recrystallization | >99.5% | 85-95 |
Conclusion
The synthesis and purification of this compound involve a multi-step process that leverages established organic chemistry principles. While the exact, commercial-scale manufacturing process is proprietary, the representative methods outlined in this guide provide a solid foundation for researchers and drug development professionals. The core synthesis relies on the construction of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, followed by key functionalization steps. Rigorous purification using chromatography and crystallization is essential to achieve the high purity required for a pharmaceutical-grade compound. Understanding these methodologies is crucial for the continued research and development of Edicotinib and other small molecule kinase inhibitors.
References
- 1. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
JNJ-40346527 as a tool for studying macrophage biology
An In-Depth Technical Guide to JNJ-40346527: A Tool for Studying Macrophage Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40346527, also known as edicotinib or PRV-6527, is a potent, selective, and orally active small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R and its ligand, CSF-1, are pivotal regulators of the survival, proliferation, differentiation, and function of macrophages and their precursors.[3][4][5] This makes JNJ-40346527 an invaluable chemical probe for elucidating the multifaceted roles of macrophages in health and disease, including inflammatory conditions, neurodegeneration, and oncology.[3][6][7] This guide provides a comprehensive overview of JNJ-40346527, its mechanism of action, quantitative data, and detailed experimental protocols for its application in macrophage biology research.
Core Mechanism of Action: CSF-1R Inhibition
The primary mechanism of action of JNJ-40346527 is the inhibition of the CSF-1R tyrosine kinase domain.[2][3] Binding of CSF-1 to CSF-1R on the surface of macrophages induces receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the ERK1/2 pathway, which ultimately regulates gene expression programs essential for macrophage function and survival.[1][8] JNJ-40346527 selectively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing this autophosphorylation and effectively blocking all subsequent downstream signaling.[1][8] This leads to reduced macrophage viability, proliferation, and recruitment in various tissues.[3][6][9]
Data Presentation: Quantitative Profile
The following tables summarize the key quantitative parameters of JNJ-40346527, collated from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Kinase Selectivity
| Target | IC50 Value | Source |
|---|---|---|
| CSF-1R | 3.2 nM | [1][7][8] |
| KIT | 20 nM | [1][7][8] |
Table 2: Cellular Activity
| Assay | Cell Line | IC50 / EC50 Value | Source |
|---|---|---|---|
| CSF-1R Phosphorylation Inhibition | N13 Murine Microglia | IC50: 18.6 nM | [8] |
| ERK1/2 Phosphorylation Inhibition | N13 Murine Microglia | IC50: 22.5 nM | [1][8] |
| Microglial Proliferation Inhibition (Plasma) | ME7 Mouse Model | EC50: 196 ng/mL | [1] |
| Microglial Proliferation Inhibition (Brain) | ME7 Mouse Model | EC50: 69 ng/g |[1] |
Table 3: In Vivo Efficacy (Murine T-Cell Transfer Colitis Model)
| Parameter | Effect of JNJ-40346527 | Source |
|---|---|---|
| Colon Weight/Length Ratio Increase | Inhibited by ~50% | [2][3][10] |
| Histological Disease Scores | Reduced by ~60% | [2][3][10] |
| F4/80+ Macrophage Numbers | Sharply reduced/normalized | [2][3][10] |
| CD3+ T-cell Numbers | Reduced | [2][3][10] |
| M1 and M0 Macrophage Gene Sets | Sharply reduced/normalized |[2][3] |
Experimental Protocols: Methodologies for Macrophage Research
Detailed protocols derived from published studies are provided below to facilitate the use of JNJ-40346527 as a research tool.
Protocol 1: In Vitro CSF-1R and ERK1/2 Phosphorylation Assay
This protocol is used to determine the cellular potency of JNJ-40346527 in inhibiting the CSF-1R signaling pathway.[8]
-
Cell Culture: Culture N13 murine microglial cells in standard growth medium. Prior to the experiment, serum-starve the cells to reduce basal signaling.
-
Inhibitor Pre-incubation: Pre-incubate the serum-starved N13 cells with varying concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for 1-2 hours.[1][8]
-
Stimulation: Stimulate the cells with recombinant murine CSF-1 (e.g., 100 ng/mL) for 5-10 minutes to induce CSF-1R phosphorylation.[8]
-
Lysis and Protein Quantification: Immediately wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-CSF-1R (Tyr723), total CSF-1R, phospho-ERK1/2, and total ERK1/2. A loading control like GAPDH or β-actin should also be used.
-
Data Analysis: Use densitometry to quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels. Plot the percentage of inhibition against the log concentration of JNJ-40346527 to calculate the IC50 value.[8]
Protocol 2: In Vivo Murine T-Cell Transfer Colitis Model
This model is used to assess the role of macrophages in inflammatory bowel disease and the efficacy of JNJ-40346527 in modulating this response.[2][3][10]
-
Colitis Induction: Induce colitis in immunodeficient SCID mice by intraperitoneally injecting CD4+CD45RBhigh T-cells from the spleens of healthy donor mice.
-
Monitoring: Monitor mice for disease progression by recording body weight regularly.
-
Compound Preparation and Dosing: Prepare JNJ-40346527 daily in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose.[2]
-
Treatment Administration: Begin treatment after disease onset (e.g., day 14 or 21 post-transfer).[3][10] Administer JNJ-40346527 or vehicle to the mice daily via oral gavage at specified doses (e.g., 3, 10, 30 mg/kg).[3] Continue treatment until study termination (e.g., day 42).[10]
-
Endpoint Analysis:
-
Macroscopic: At termination, collect the colon and measure the weight-to-length ratio as an indicator of edema and inflammation.[3][10]
-
Histopathology: Fix colonic tissues in formalin, embed in paraffin, section, and stain with H&E. Score the sections for inflammation and tissue damage.[3][10]
-
Immunohistochemistry (IHC): Perform IHC on colon sections using antibodies against macrophage markers (e.g., F4/80) and T-cell markers (e.g., CD3) to quantify immune cell infiltration.[2][3]
-
Gene Expression: Extract RNA from mucosal scrapings and perform RNAseq or qPCR to analyze the expression of CSF-1 pathway genes and macrophage polarization markers (M1/M0 gene sets).[3][10]
-
Conclusion
JNJ-40346527 is a highly selective and potent CSF-1R inhibitor that serves as a critical tool for investigating the biology of macrophages. Its ability to specifically target the CSF-1R pathway allows for the depletion and functional modulation of macrophage populations in both in vitro and in vivo settings. The data and protocols presented in this guide demonstrate its utility in dissecting the role of macrophages in complex biological processes, from T-cell-mediated inflammation to microglial dynamics in neurodegeneration. By effectively blocking macrophage proliferation and recruitment, JNJ-40346527 enables researchers to probe the specific contributions of these cells to disease pathogenesis, making it an indispensable asset for academic and pharmaceutical research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
- 3. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Edicotinib Hydrochloride: A Technical Guide to its Applications in Basic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edicotinib Hydrochloride, also known by its development code JNJ-40346527, is a potent, selective, and orally active small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R is a critical cell surface receptor primarily expressed on myeloid lineage cells, including macrophages and microglia.[3] Its signaling, prompted by ligands CSF-1 and IL-34, governs the proliferation, differentiation, and survival of these cells.[3][4] Due to its ability to modulate macrophage and microglial populations, Edicotinib has emerged as a valuable tool in basic research, particularly for investigating the roles of these cells in neurodegenerative diseases, inflammatory conditions, and oncology. This guide provides an in-depth overview of its mechanism, quantitative parameters, experimental applications, and detailed protocols.
Mechanism of Action
Edicotinib exerts its biological effects by competing with ATP for the binding site within the intracellular tyrosine kinase domain of the CSF-1R.[5] This inhibition prevents the autophosphorylation of the receptor, a crucial step for initiating downstream signaling cascades.[6] By blocking this initial activation, Edicotinib effectively curtails the signals that promote the survival and proliferation of CSF-1R-expressing cells. A primary downstream pathway affected is the ERK1/2 pathway; treatment with Edicotinib leads to a dose-dependent reduction in the phosphorylation of ERK1 and ERK2.[1]
The compound demonstrates high selectivity for CSF-1R, with less inhibitory activity against other related kinases such as KIT and FLT3, making it a precise tool for studying CSF-1R-dependent biology.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Edicotinib Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the in vitro evaluation of Edicotinib Hydrochloride, a potent and selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R). The following protocols describe key assays for characterizing its inhibitory activity and cellular effects.
Introduction
This compound (also known as JNJ-40346527) is an orally available, brain-penetrant small molecule inhibitor of the CSF-1R tyrosine kinase.[1][2] CSF-1R signaling is crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[2] Dysregulation of the CSF-1R pathway has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] The in vitro assays detailed below are fundamental for elucidating the mechanism of action and determining the potency of this compound.
Mechanism of Action
This compound selectively targets the ATP-binding site of the CSF-1R tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][3] Key downstream pathways affected include the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Assay Type |
| CSF-1R | 3.2 nM | Kinase Assay |
| KIT | 20 nM | Kinase Assay |
| FLT3 | 190 nM | Kinase Assay |
| CSF-1R (cellular) | 18.6 nM | Western Blot |
| pERK1/2 (cellular) | 22.5 nM | Western Blot |
Data compiled from publicly available sources.[3]
Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: Edicotinib inhibits CSF-1R signaling.
Experimental Protocols
CSF-1R Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified CSF-1R kinase.
Workflow:
Caption: Workflow for CSF-1R kinase inhibition assay.
Materials:
-
Recombinant human CSF-1R kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.
-
Reaction Setup:
-
Add 5 µL of assay buffer to each well.
-
Add 1 µL of the this compound serial dilutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-kinase control (background).
-
Add 2 µL of recombinant CSF-1R kinase to each well (except the no-kinase control).
-
Gently mix and incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a mixture of the kinase substrate and ATP to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the kinase detection reagent according to the manufacturer's protocol.
-
Incubate as required by the detection reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no-kinase control) from all other readings.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no-ATP control (100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-CSF-1R and Phospho-ERK Assay (Western Blot)
This protocol details a method to assess the inhibitory effect of this compound on CSF-1-induced CSF-1R and downstream ERK phosphorylation in a cellular context.
Workflow:
Caption: Workflow for cellular phospho-protein analysis.
Materials:
-
CSF-1R expressing cells (e.g., M-NFS-60)
-
Cell culture medium and serum
-
This compound
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF-1R, anti-total-CSF-1R, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture:
-
Seed CSF-1R expressing cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.[3] Include a DMSO vehicle control.
-
-
Cell Stimulation:
-
Stimulate the cells with a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Plot the normalized data against the this compound concentration to determine the cellular IC50.
-
Cell Proliferation Assay
This protocol outlines a method to evaluate the effect of this compound on the proliferation of CSF-1 dependent cells.
Materials:
-
CSF-1 dependent cell line (e.g., M-NFS-60)
-
Cell culture medium
-
Recombinant human CSF-1
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
White or clear 96-well plates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Stimulation: Add CSF-1 to the appropriate wells to stimulate proliferation. Include a no-CSF-1 control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
References
Application Notes and Protocols for JNJ-40346527 in Primary Microglia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing JNJ-40346527 (also known as Edicotinib), a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), in primary microglia cultures.
Introduction
JNJ-40346527 is a brain-penetrant, orally active small molecule that specifically targets the CSF-1R kinase.[1] CSF-1R is critically important for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system.[2][3] By inhibiting CSF-1R, JNJ-40346527 allows for the modulation of microglial activity, making it a valuable tool for studying the role of these cells in neuroinflammation, neurodegenerative diseases, and other neurological disorders.
Mechanism of Action
JNJ-40346527 functions as a selective inhibitor of CSF-1R tyrosine kinase.[4] The binding of CSF-1R ligands, CSF-1 and IL-34, to the receptor triggers its dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/AKT route, crucial for cell survival, and the Extracellular signal-regulated kinase (ERK) pathway, which is involved in proliferation and differentiation.[2] JNJ-40346527 blocks the autophosphorylation of CSF-1R, thereby inhibiting these downstream signaling events.
Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for JNJ-40346527 based on in vitro studies.
| Parameter | Value | Cell Type | Reference |
| IC50 (CSF-1R) | 3.2 nM | N/A | [1] |
| IC50 (CSF-1R Phosphorylation) | 18.6 nM | N13 Microglial Cell Line | [4][5] |
| IC50 (ERK1/2 Phosphorylation) | 22.5 nM | N13 Microglial Cell Line | [4][5] |
| In Vitro Working Concentration Range | ||
| Concentration Range | Observation | Cell Type |
| >10 nM | Inhibition of CSF-1R and ERK1/2 phosphorylation | N13 Microglial Cell Line |
| 0.1 nM - 1 µM | Dose-dependent decrease in CSF-1R activation | Not Specified |
Experimental Protocols
Protocol 1: Preparation of Primary Microglia Cultures
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.
Caption: Workflow for the isolation and culture of primary microglia.
Materials:
-
Neonatal mouse pups (P0-P2)
-
DMEM with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin/EDTA
-
DNase I
-
Phosphate-Buffered Saline (PBS)
-
70 µm cell strainer
-
T-75 culture flasks
Procedure:
-
Euthanize neonatal pups according to approved institutional guidelines.
-
Dissect brains and remove the meninges in cold PBS.
-
Mechanically dissociate the brain tissue.
-
Perform enzymatic digestion with Trypsin and DNase I.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Plate the cells in T-75 flasks and incubate at 37°C in a 5% CO2 humidified incubator.
-
Change the medium after 24 hours and then every 3-4 days.
-
After 10-14 days, a confluent layer of astrocytes will have formed with microglia growing on top.
-
To isolate microglia, shake the flasks on an orbital shaker.
-
Collect the supernatant containing the detached microglia.
-
Centrifuge the supernatant and resuspend the microglial pellet in fresh culture medium.
-
Plate the purified microglia in appropriate culture vessels for your experiment.
Protocol 2: Treatment of Primary Microglia with JNJ-40346527
This protocol outlines the treatment of cultured primary microglia with JNJ-40346527.
Materials:
-
Primary microglia cultures (from Protocol 1)
-
JNJ-40346527 (Edicotinib)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Culture medium
Recommended Working Concentration: Based on in vitro studies with a microglial cell line, a starting concentration range of 10 nM to 100 nM is recommended for primary microglia.[4][5] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific experimental setup and endpoint.
Procedure:
-
Prepare a stock solution of JNJ-40346527 in DMSO. For example, a 10 mM stock.
-
Dilute the stock solution in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions (including vehicle control) and is typically ≤ 0.1%.
-
Remove the existing medium from the primary microglia cultures.
-
Add the medium containing the different concentrations of JNJ-40346527 or a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Proceed with downstream analysis (e.g., Western blot for p-CSF-1R, cell viability assays, cytokine analysis).
Protocol 3: Western Blot for Phosphorylated CSF-1R
This protocol describes how to assess the inhibitory effect of JNJ-40346527 on CSF-1R activation.
Caption: Workflow for Western blot analysis of CSF-1R phosphorylation.
Materials:
-
Treated primary microglia
-
Recombinant CSF-1 (optional, for stimulating the pathway)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CSF-1R, anti-total-CSF-1R, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat primary microglia with JNJ-40346527 as described in Protocol 2.
-
(Optional) To enhance the signal, you can serum-starve the cells for a few hours and then stimulate them with recombinant CSF-1 for a short period (e.g., 15-30 minutes) before lysis.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated CSF-1R signal to the total CSF-1R and the loading control.
Disclaimer
These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental needs and cell culture systems. Always adhere to institutional safety and animal care guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage of Edicotinib Hydrochloride in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edicotinib Hydrochloride (also known as JNJ-40346527) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursors.[1] Dysregulation of the CSF-1R signaling pathway has been implicated in various inflammatory diseases, neurodegenerative disorders, and certain types of cancer.[1][3][4][5][6] These application notes provide a comprehensive protocol for the preparation and oral administration of this compound to rodents for preclinical research.
Mechanism of Action
This compound selectively targets the ATP-binding site of the CSF-1R tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade disrupts the signaling cascade that is essential for the function and survival of macrophages and microglia.
Data Presentation
Pharmacokinetic Data
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| Mouse | 30 | ~60,000 | Not Reported | ~440,000 | [7] |
| Rat | Not Available | Not Available | Not Available | Not Available |
Toxicological Data
The following table provides key toxicological data for Edicotinib (JNJ-40346527) in rodents.
| Species | Test | Value | Reference |
| Mouse | NOAEL (3-month study) | 30 mg/kg/day | [7] |
| Rat | NOAEL | Not Available | |
| Mouse | LD50 (Oral) | Not Available | |
| Rat | LD50 (Oral) | Not Available |
NOAEL: No-Observed-Adverse-Effect-Level LD50: Lethal Dose, 50%
Experimental Protocols
Preparation of this compound for Oral Gavage
Vehicle Selection: A commonly used and effective vehicle for the oral administration of this compound is a 0.5% (w/v) solution of hydroxypropyl methylcellulose (HPMC) in sterile water.[8]
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Sterile, purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Volumetric flasks
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the desired dose volume (typically 5-10 mL/kg for mice and rats). Calculate the required mass of this compound and HPMC.
-
Prepare the HPMC solution: Add the calculated amount of HPMC to the sterile water while stirring continuously with a magnetic stirrer. Mix until the HPMC is fully dissolved and the solution is clear. This may take some time.
-
Prepare the this compound suspension: Slowly add the accurately weighed this compound powder to the HPMC solution while continuously stirring.
-
Ensure homogeneity: Continue stirring the suspension for at least 30 minutes to ensure a uniform and stable suspension. Visually inspect for any clumps or undissolved particles.
-
Storage: It is recommended to prepare the dosing solution fresh on the day of administration.[8] If temporary storage is necessary, store at 2-8°C and protect from light. Before use, allow the suspension to return to room temperature and stir thoroughly to ensure homogeneity.
Rodent Oral Gavage Protocol
This protocol provides a general guideline for oral gavage in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (feeding needles):
-
Mice: 18-22 gauge, 1-1.5 inches long, with a ball tip.
-
Rats: 16-18 gauge, 2-3 inches long, with a ball tip.
-
-
Syringes (1-3 mL)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Preparation:
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the suspension to be administered.
-
The maximum recommended oral gavage volume is 10 mL/kg for both mice and rats.
-
-
Gavage Needle Preparation:
-
Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the animal's snout with a permanent marker. This ensures the needle reaches the stomach without causing injury.
-
-
Restraint:
-
Mice: Gently restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.
-
Rats: Securely hold the rat by placing your hand over its back and shoulders, using your thumb and forefinger to gently close around the neck, just behind the mandibles. Support the lower body with your other hand.
-
-
Gavage Administration:
-
Hold the animal in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If any resistance is met, withdraw the needle and reposition. Do not force the needle.
-
Advance the needle to the pre-measured mark.
-
Slowly depress the syringe plunger to administer the suspension.
-
After administration, gently withdraw the needle in the same path it was inserted.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 30 minutes post-dosing.
-
Continue to monitor the animals daily for any adverse effects throughout the course of the study.
-
Mandatory Visualizations
CSF-1R Signaling Pathway
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Oral Gavage Study
Caption: Experimental workflow for a typical oral gavage study in rodents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Results from a Phase IIA Parallel Group Study of JNJ-40346527, an Oral CSF-1R Inhibitor, in Patients with Active Rheumatoid Arthritis despite Disease-modifying Antirheumatic Drug Therapy | The Journal of Rheumatology [jrheum.org]
- 3. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis | PLOS One [journals.plos.org]
- 4. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ORKA (beta) [oxfordhealth.nhs.uk]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Toxicology | MuriGenics [murigenics.com]
Application Notes and Protocols for JNJ-40346527 (Edicotinib)
Topic: JNJ-40346527 Formulation for Intraperitoneal Injection Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are intended for research purposes only. The formulation for intraperitoneal injection is a proposed method based on the physicochemical properties of JNJ-40346527 and common practices for formulating poorly soluble compounds for preclinical research. This protocol has not been validated and should be adapted and optimized by the end-user for their specific experimental needs.
Introduction
JNJ-40346527, also known as Edicotinib or JNJ-527, is a potent and selective, orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, are critical for the survival, proliferation, and differentiation of macrophages and their precursors.[4] Dysregulation of the CSF-1R signaling pathway is implicated in various inflammatory diseases, certain cancers, and neurodegenerative conditions.[4] JNJ-40346527 has been investigated in preclinical and clinical settings for conditions such as Crohn's disease, Hodgkin Lymphoma, rheumatoid arthritis, and Alzheimer's disease.[1][2]
While oral administration is the most common route for this compound, intraperitoneal (IP) injection can be a valuable alternative in preclinical research, particularly in early-stage efficacy studies where rapid systemic exposure is desired or when oral bioavailability is a confounding factor.[5][6] This document provides detailed information on the mechanism of action of JNJ-40346527, a proposed protocol for its formulation for IP injection, and a summary of its known biological activity.
Mechanism of Action: CSF-1R Signaling Pathway
JNJ-40346527 exerts its biological effects by inhibiting the autophosphorylation of CSF-1R upon ligand binding. This blockade prevents the activation of downstream signaling cascades, such as the ERK1/2 pathway, which are crucial for macrophage proliferation and survival.[1]
Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.
Physicochemical Properties and Solubility
Understanding the solubility of JNJ-40346527 is critical for developing an appropriate formulation. It is a poorly water-soluble compound.
| Property | Value |
| Molecular Weight | 461.6 g/mol |
| Formula | C₂₇H₃₅N₅O₂ |
| CAS Number | 1142363-52-7 |
| Solubility | DMSO: Soluble up to 92 mg/mL (199.3 mM).[2] Note: Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1] |
| Ethanol: 20 mg/mL[7] | |
| Water: Insoluble[2] |
Proposed Formulation for Intraperitoneal Injection
This protocol is based on a common vehicle for poorly soluble compounds and is provided as a starting point for in vivo studies.[1][8] The final concentration of the dosing solution should be determined based on the desired dose (mg/kg) and a standard injection volume for the animal model (e.g., 10 mL/kg for mice).[9]
Materials:
-
JNJ-40346527 powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol for Preparing a 1 mg/mL Dosing Solution:
-
Prepare Stock Solution: Weigh the required amount of JNJ-40346527 powder. To create a stock solution, dissolve it in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of JNJ-40346527 in 1 mL of DMSO. Ensure complete dissolution; vortexing or brief sonication may be necessary.[1][8]
-
Add Solvents Sequentially: In a sterile tube, add the vehicle components in the following order, ensuring the solution is clear after each addition before proceeding to the next step.[8]
-
Step 1: Add 400 µL of PEG300.
-
Step 2: Add 100 µL of the 10 mg/mL JNJ-40346527 DMSO stock solution. Vortex until the solution is clear.
-
Step 3: Add 50 µL of Tween-80. Vortex until the solution is clear.
-
Step 4: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly.
-
-
Final Checks: The final solution should be a clear, homogenous solution with a JNJ-40346527 concentration of 1 mg/mL. If any precipitation occurs, gentle warming (to 37°C) and/or sonication may be used to aid dissolution.[1] It is recommended to prepare this formulation fresh on the day of use.
Important Considerations:
-
Vehicle Toxicity: While this vehicle is commonly used, it is crucial to include a vehicle-only control group in your experiments to account for any potential effects of the formulation itself.[10] High concentrations of DMSO can have biological effects.[11]
-
Stability: The stability of JNJ-40346527 in this formulation has not been formally reported. Therefore, it is strongly recommended to prepare the solution fresh before each experiment.
-
Dose Calculation: To administer a dose of 10 mg/kg to a 25 g mouse, you would inject 250 µL of the 1 mg/mL solution.
Experimental Protocols and Data
In Vitro CSF-1R Phosphorylation Assay
This protocol describes how to assess the in vitro potency of JNJ-40346527.
Caption: Experimental workflow for in vitro analysis of JNJ-40346527 activity.
In Vitro Potency Data:
| Target/Pathway | Cell Line | IC₅₀ Value |
| CSF-1R | N13 (murine microglia) | 18.6 nM |
| ERK1/2 Phosphorylation | N13 (murine microglia) | 22.5 nM |
Data sourced from Mancuso, R., et al. (2019).
In Vivo Administration Protocol (Intraperitoneal)
Animal Model: Mice Needle Gauge: 25-27g[9] Injection Volume: < 10 mL/kg[9] Procedure:
-
Restrain the mouse appropriately. For IP injections, the mouse should be positioned in dorsal recumbency with its head tilted slightly downward.
-
Identify the injection site in the lower right abdominal quadrant to avoid the cecum and urinary bladder.[12]
-
Insert the needle, bevel up, at approximately a 30-40° angle.[9]
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. There should be negative pressure.[13]
-
Inject the prepared JNJ-40346527 formulation smoothly.
-
Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.
Preclinical and Clinical Data (Oral Administration)
The following tables summarize key findings from studies using oral formulations of JNJ-40346527. This data can serve as a reference for expected biological effects.
Table 1: Preclinical Efficacy (Oral Administration)
| Model | Species | Dose | Key Findings | Reference |
| T-cell Transfer Colitis | Mouse | 5, 10, 20 mg/kg daily | Reduced colon weight/length ratio by ~50% and histological scores by ~60%.[2][11] | [2][11] |
| ME7 Prion Disease | Mouse | 30 mg/kg (in chow) | Blocked microglial proliferation. | [8] |
| P301S Tauopathy | Mouse | 30 mg/kg (in chow) | Attenuated neurodegeneration and resulted in functional improvement. | [8] |
Table 2: Clinical Pharmacokinetics (Oral Administration in Humans)
| Dose | Cₘₐₓ (ng/mL) | AUC₂₄ (ng·h/mL) | Notes | Reference |
| 150 mg QD | 1080 | 14900 | Exposure increased in a near dose-proportional manner up to 450 mg. | [1] |
| 300 mg QD | 1960 | 28900 | [1] | |
| 450 mg QD | 2400 | 38800 | [1] | |
| 600 mg QD | 1980 | 32100 | Exposure plateaued at 600 mg. | [1][14] |
| 150 mg BID | 1340 | 28600 | [1] |
QD: once daily; BID: twice daily. Data from a Phase I/II study in patients with Hodgkin Lymphoma.[1]
Conclusion
JNJ-40346527 is a selective CSF-1R inhibitor with demonstrated activity in various preclinical models of inflammation and neurodegeneration. While it has been primarily developed as an oral agent, the proposed protocol for intraperitoneal formulation provides a viable method for researchers to utilize this compound in preclinical studies requiring this route of administration. Careful consideration of vehicle controls and fresh preparation of the dosing solution are paramount to ensure reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Edicotinib(JNJ-40346527)|cas 1142363-52-7|DC Chemicals [dcchemicals.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pharmacokinetic evaluation of poorly soluble compounds formulated as nano- or microcrystals after intraperitoneal injection to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. Edicotinib | JNJ-527 | CSF-1R | KIT | FLT3 Inhibitor | TargetMol [targetmol.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. research.vt.edu [research.vt.edu]
- 13. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 14. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of p-CSF1R Inhibition by Edicotinib using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the detection and quantification of Colony-Stimulating Factor 1 Receptor (CSF1R) phosphorylation at tyrosine 723 (p-CSF1R Y723) in cell lysates following treatment with Edicotinib, a potent and selective CSF1R inhibitor.[1] The protocol outlines a complete Western blot workflow, from cell culture and treatment to data analysis. Adherence to this protocol will enable researchers to reliably assess the inhibitory effect of Edicotinib on CSF1R signaling.
Introduction
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages and their precursors.[2] Upon binding its ligand, CSF-1, the receptor dimerizes and undergoes autophosphorylation at multiple tyrosine residues, initiating downstream signaling cascades, including the ERK1/2 pathway.[3] Dysregulation of CSF1R signaling is implicated in various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target.
Edicotinib (also known as JNJ-40346527) is a selective and orally active inhibitor of CSF1R with a reported IC50 of 3.2 nM.[1] It exerts its effect by blocking the autophosphorylation of the CSF1R, thereby inhibiting downstream signaling.[1][3] Western blotting is a widely used technique to detect changes in protein phosphorylation and is an essential method for evaluating the efficacy of kinase inhibitors like Edicotinib. This application note provides a robust protocol for assessing the dose-dependent inhibition of CSF1R phosphorylation by Edicotinib.
Signaling Pathway
The binding of Colony-Stimulating Factor 1 (CSF-1) to its receptor, CSF1R, induces receptor dimerization and autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. Edicotinib is a small molecule inhibitor that targets the kinase activity of CSF1R, preventing its autophosphorylation and consequently blocking the downstream signaling cascade.
Experimental Protocol
This protocol is optimized for cultured cells (e.g., macrophages, cancer cell lines) that express CSF1R.
Materials and Reagents
Buffers and Solutions:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1% NP-40 or 0.5% Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails (e.g., Sigma-Aldrich P8340 and P5726 or equivalent).
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
SDS-PAGE Sample Buffer (2X Laemmli buffer): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).
-
Tris-Glycine-SDS Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine. For a 1X solution, add 20% methanol.
-
Tris-Buffered Saline with Tween 20 (TBST): 20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween 20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Stripping Buffer (Harsh): 62.5 mM Tris-HCl (pH 6.7), 2% SDS, 100 mM β-mercaptoethanol.
Antibodies:
-
Primary Antibody: Rabbit anti-p-CSF1R (Y723) (e.g., Cell Signaling Technology #3155)
-
Primary Antibody: Rabbit anti-CSF1R (e.g., Cell Signaling Technology #3152)[2]
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Secondary Antibody: HRP-conjugated anti-mouse IgG
Procedure
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency. b. Starve the cells in a serum-free or low-serum medium for 4-6 hours. c. Treat the cells with varying concentrations of Edicotinib (e.g., 0, 1, 3, 10, 30, 100 nM) for 24 hours. A vehicle control (DMSO) should be included. d. Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 10-15 minutes before harvesting to induce CSF1R phosphorylation.
2. Cell Lysis: a. Aspirate the culture medium and wash the cells once with ice-cold PBS. b. Add ice-cold cell lysis buffer to the plate and scrape the cells. c. Transfer the cell lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Mix the cell lysate with an equal volume of 2X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5 minutes. d. Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. e. Run the gel at 100-120 V until the dye front reaches the bottom.
4. Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Transfer at 100 V for 90 minutes in a cold room or with an ice pack.
5. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-CSF1R (Y723) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system.
7. Stripping and Reprobing (for Total CSF1R and Loading Control): a. Wash the membrane in TBST after p-CSF1R detection. b. Incubate the membrane in stripping buffer at 50°C for 30-45 minutes with agitation.[1][4] c. Wash the membrane extensively with TBST (5-6 times for 5 minutes each). d. Block the membrane again in 5% BSA/TBST for 1 hour. e. Probe for total CSF1R using the same procedure as above. f. Repeat the stripping and reprobing process for the loading control (β-actin or GAPDH).
Experimental Workflow
Data Presentation
The chemiluminescent signals should be quantified using densitometry software. The p-CSF1R signal should be normalized to the total CSF1R signal, which is then normalized to the loading control (e.g., β-actin). The final values represent the relative p-CSF1R levels.
Table 1: Hypothetical Dose-Dependent Inhibition of p-CSF1R by Edicotinib
| Edicotinib (nM) | Relative p-CSF1R Level (Normalized) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.75 | 25 |
| 3 | 0.52 | 48 |
| 10 | 0.21 | 79 |
| 30 | 0.08 | 92 |
| 100 | 0.04 | 96 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. A study has shown that 10 µM of Edicotinib can completely inhibit the phosphorylation of CSF1R.[3]
Troubleshooting
-
No or weak p-CSF1R signal:
-
Ensure efficient CSF-1 stimulation.
-
Check the activity of phosphatase inhibitors.
-
Increase primary antibody concentration or incubation time.
-
-
High background:
-
Increase the number and duration of washes.
-
Ensure the blocking buffer is fresh and appropriate (BSA is recommended for phospho-antibodies).
-
Optimize primary and secondary antibody dilutions.
-
-
Incomplete stripping:
-
Increase incubation time or temperature in stripping buffer.
-
Use a fresh preparation of stripping buffer.
-
Conclusion
This application note provides a comprehensive protocol for the detection of p-CSF1R by Western blot after treatment with the inhibitor Edicotinib. By following this detailed methodology, researchers can obtain reliable and reproducible data to assess the efficacy of Edicotinib in inhibiting CSF1R signaling, which is crucial for studies in oncology and immunology.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. Phospho-CSF-1R/M-CSF-R (Tyr809) Antibody (#3154) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 免疫印迹膜剥离和再生检测 [sigmaaldrich.com]
Application Notes and Protocols for Edicotinib Hydrochloride in Brain Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Edicotinib Hydrochloride, also known as JNJ-40346527, is a potent and selective, orally active and brain-penetrant inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R signaling is crucial for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[2][3][4] By inhibiting CSF-1R, Edicotinib provides a powerful tool for researchers to reversibly deplete microglia in various experimental models, including organotypic brain slice cultures. This allows for the investigation of the roles of microglia in neural development, neuroinflammation, neurodegenerative diseases, and synaptic plasticity.[3] These application notes provide detailed protocols and quantitative data for the effective use of this compound to deplete microglia in brain slice cultures.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (CSF-1R) | 3.2 nM | N/A | [1] |
| IC₅₀ (KIT) | 20 nM | N/A | [1] |
| IC₅₀ (FLT3) | 190 nM | N/A | [1] |
| Effective Concentration for >90% Inhibition of CSF-1R Phosphorylation | >10 nM | N13 microglia | [5][6][7][8] |
| IC₅₀ (CSF-1R Phosphorylation Inhibition) | 18.6 - 22.5 nM | N13 microglia | [5][6][7][8] |
Table 2: Recommended Starting Concentrations for Microglia Depletion in Brain Slice Cultures
| CSF-1R Inhibitor | Recommended Starting Concentration | Culture Duration | Achieved Depletion | Reference |
| This compound (Inferred) | 100 nM - 1 µM | 7-14 days | >90% (projected) | Inferred from below and IC₅₀ |
| PLX3397 | 1 µM | 10 days | >90% | [9] |
| PLX5622 | 1 µM | 3 days | >90% | [10][11] |
| PLX5622 | 10 µM | 7 days | ~92% | [12] |
Note: The optimal concentration and duration for this compound in brain slice cultures should be empirically determined. The recommended starting range is based on the effective concentrations of other CSF-1R inhibitors and the in vitro IC₅₀ of Edicotinib.
Experimental Protocols
Protocol 1: Preparation of Organotypic Brain Slice Cultures
This protocol is a general guideline and may need to be adapted based on the specific brain region and developmental stage of the tissue.
Materials:
-
Pups (e.g., postnatal day 7-9 mice or rats)
-
Dissection medium (e.g., Gey's balanced salt solution, supplemented with glucose)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hank's balanced salt solution, supplemented with L-glutamine and glucose)
-
Sterile, sharp dissection tools
-
Vibratome or tissue chopper
-
30 mm cell culture inserts (0.4 µm pore size)
-
6-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Anesthetize and decapitate the pup in accordance with approved animal care and use protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Isolate the brain region of interest (e.g., hippocampus, cortex).
-
Cut the tissue into 300-400 µm thick slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing fresh, cold dissection medium.
-
Carefully place 2-3 slices onto each cell culture insert.
-
Place the inserts into the 6-well plates containing 1 mL of pre-warmed culture medium per well.
-
Incubate the slices at 37°C in a humidified 5% CO₂ incubator.
-
Change the culture medium every 2-3 days.
-
Allow the slices to stabilize for at least 4 days in vitro (DIV) before commencing experiments.[9]
Protocol 2: Microglia Depletion with this compound
Materials:
-
Organotypic brain slice cultures (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Culture medium
Procedure:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C.
-
On the day of treatment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentration. It is recommended to test a range of concentrations from 100 nM to 1 µM.
-
Remove the old culture medium from the wells containing the brain slice cultures.
-
Add 1 mL of the culture medium containing the appropriate concentration of this compound to each well.
-
Incubate the slices for the desired duration. A treatment period of 7-14 days is recommended as a starting point.
-
Replace the Edicotinib-containing medium every 2-3 days with freshly prepared medium.
-
A vehicle control (DMSO-containing medium at the same final concentration) should be run in parallel.
-
After the treatment period, the slices can be processed for analysis (e.g., immunohistochemistry for microglial markers like Iba1 or TMEM119, or qPCR for microglial-specific gene expression).
Protocol 3: Immunohistochemical Validation of Microglia Depletion
Materials:
-
Treated and control brain slice cultures
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against a microglial marker (e.g., rabbit anti-Iba1 or rabbit anti-TMEM119)
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Gently wash the brain slices on the inserts with PBS.
-
Fix the slices with 4% PFA in PBS for 1-2 hours at room temperature.
-
Wash the slices three times with PBS for 5 minutes each.
-
Permeabilize and block the slices by incubating in blocking solution for 1-2 hours at room temperature.
-
Incubate the slices with the primary antibody diluted in blocking solution overnight at 4°C.
-
Wash the slices three times with PBS for 10 minutes each.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash the slices three times with PBS for 10 minutes each, protected from light.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash the slices with PBS.
-
Carefully remove the membrane with the slice from the insert and mount it on a microscope slide with mounting medium.
-
Image the slices using a fluorescence or confocal microscope to visualize and quantify the number of microglia.
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
References
- 1. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microglial depletion and repopulation in brain slice culture normalizes sensitized proinflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of Microglia in an Ex Vivo Brain Slice Culture Model of West Nile Virus Infection Leads to Increased Viral Titers and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion of Microglia in an Ex Vivo Brain Slice Culture Model of West Nile Virus Infection Leads to Increased Viral Titers and Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CSF-1 receptor inhibition as a highly effective tool for depletion of microglia in mixed glial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-40346527: Application Notes and Protocols for Neurodegeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-40346527, also known as edicotinib, is a potent, selective, and orally bioavailable inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase.[1][2] CSF-1R signaling is critical for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS). In the context of neurodegenerative diseases such as Alzheimer's disease, microglial activation and proliferation are considered key components of the neuroinflammatory response that contributes to neuronal damage.[3][4][5] By inhibiting CSF-1R, JNJ-40346527 offers a therapeutic strategy to modulate microglial activity, thereby potentially reducing neuroinflammation and its detrimental effects on neuronal health.[3][4][6] This document provides detailed application notes and experimental protocols for the use of JNJ-40346527 in neurodegeneration research.
Mechanism of Action
JNJ-40346527 selectively inhibits the tyrosine kinase activity of CSF-1R.[7] The binding of its ligand, CSF-1, to the receptor triggers dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a downstream signaling cascade, prominently involving the phosphorylation of ERK1/2, which promotes microglial proliferation and survival.[6] JNJ-40346527 blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling pathway.
Data Presentation
In Vitro Activity
| Target | Metric | Value | Cell Line | Reference |
| CSF-1R | IC₅₀ | 3.2 nM | - | [1][2] |
| c-Kit | IC₅₀ | 20 nM | - | [1][2] |
| FLT3 | IC₅₀ | 190 nM | - | [1][2] |
| CSF-1R Phosphorylation | IC₅₀ | 18.6 nM | N13 murine microglia | [1][3][6] |
| ERK1/2 Phosphorylation | IC₅₀ | 22.5 nM | N13 murine microglia | [1][3][6] |
In Vivo Pharmacodynamics
| Model | Dose | Effect | Reference |
| ME7 prion-injected mice | 3, 10, 30, 100 mg/kg (oral gavage, 5 days) | Dose-dependent inhibition of microglial proliferation. 100 mg/kg reduced total microglia number. | [1][6] |
| P301S tauopathy mice | 30 mg/kg (in chow, 8 weeks) | Reduced microglial expansion and pro-inflammatory cytokine expression. Attenuated neurodegeneration and improved function. | [3][8] |
Experimental Protocols
In Vitro CSF-1R Phosphorylation Assay
This protocol is designed to assess the inhibitory activity of JNJ-40346527 on CSF-1-induced CSF-1R phosphorylation in a microglial cell line.
Materials:
-
N13 murine microglial cells
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant murine CSF-1
-
JNJ-40346527
-
DMSO (vehicle)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-p-CSF-1R (Tyr723), anti-CSF-1R, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
Protocol:
-
Cell Culture: Culture N13 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation: Seed cells in 6-well plates. Once confluent, starve the cells in serum-free medium for 4 hours.[3]
-
Inhibitor Treatment: Prepare serial dilutions of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) in serum-free medium.[6] A vehicle control (DMSO) should be included. Pre-incubate the cells with the different concentrations of JNJ-40346527 for 30 minutes.[3]
-
CSF-1 Stimulation: Stimulate the cells with 100 ng/mL of recombinant murine CSF-1 for 5 minutes.[3][6]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate IC₅₀ values using non-linear regression analysis.
In Vivo Microglial Proliferation Study in a Neurodegeneration Model
This protocol describes the administration of JNJ-40346527 to a mouse model of neurodegeneration to assess its effect on microglial proliferation and neuroinflammation. The P301S tauopathy mouse model is used as an example.[3][8]
Materials:
-
P301S transgenic mice and wild-type littermates
-
JNJ-40346527
-
Vehicle (e.g., 0.9% Methocel™ for oral gavage)[8]
-
Standard mouse chow or custom chow containing JNJ-40346527
-
Anesthesia (e.g., ketamine/xylazine mixture)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Tissue processing reagents for histology and immunohistochemistry
-
Primary antibodies for immunohistochemistry (e.g., Iba1 for microglia)
-
Reagents for flow cytometry (e.g., antibodies against CD11b, CD45)[3][8]
-
Reagents for qPCR (e.g., RNA extraction kits, primers for inflammatory markers)
Protocol:
-
Animal Model and Dosing:
-
Use P301S transgenic mice, which develop tau pathology and neurodegeneration.[3]
-
Dosing Regimen: Administer JNJ-40346527 at a dose of 30 mg/kg for 8 weeks.[3][8] This can be achieved by incorporating the compound into the mouse chow to ensure continuous exposure.[6][8] A control group should receive standard chow.
-
Alternatively, for shorter-term studies, administer the compound daily via oral gavage.[6][8]
-
-
Behavioral Testing (Optional): Conduct behavioral tests relevant to the mouse model (e.g., motor function tests for P301S mice) before and after the treatment period to assess functional outcomes.
-
Tissue Collection:
-
At the end of the treatment period, anesthetize the mice and collect cerebrospinal fluid (CSF) if desired for biomarker analysis.
-
Perfuse the animals transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brain and spinal cord. Post-fix the tissue in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection.
-
-
Immunohistochemistry:
-
Section the brain and spinal cord using a cryostat or vibratome.
-
Perform immunohistochemical staining for microglial markers (e.g., Iba1) to assess microglial numbers and morphology.
-
Stain for markers of neurodegeneration (e.g., NeuN for neurons, or specific markers for tau pathology like AT8).
-
-
Flow Cytometry:
-
For a quantitative analysis of microglial populations, fresh, non-perfused brain tissue can be dissociated into a single-cell suspension.
-
Stain the cells with fluorescently-labeled antibodies against microglial surface markers (e.g., CD11b, CD45) and analyze by flow cytometry to quantify microglial numbers.[3][8]
-
-
Gene Expression Analysis:
-
Extract RNA from specific brain regions.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to microglial activation and inflammation (e.g., TNF-α, IL-1β, Trem2).
-
-
Data Analysis:
-
Quantify the number of microglia and neurons from immunohistochemical images.
-
Analyze flow cytometry data to determine the percentage and absolute number of different microglial populations.
-
Calculate the relative gene expression levels from qPCR data.
-
Use appropriate statistical tests to compare the treated group with the control group.
-
Conclusion
JNJ-40346527 is a valuable research tool for investigating the role of microglia and neuroinflammation in neurodegenerative diseases. Its high selectivity for CSF-1R allows for targeted modulation of microglial activity. The protocols outlined in this document provide a framework for conducting both in vitro and in vivo studies to explore the therapeutic potential of CSF-1R inhibition in various neurodegeneration models. Researchers should adapt these protocols to their specific experimental needs and animal models, always adhering to institutional guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Edicotinib Hydrochloride solubility problems in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Edicotinib Hydrochloride. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous buffers.
Troubleshooting Guides
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris) for an in vitro experiment. What should I do?
A1: this compound has very low solubility in aqueous buffers. Direct dissolution in aqueous solutions is often challenging. Here is a step-by-step guide to address this issue:
Recommended Dissolution Protocol:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
It is highly recommended to first dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1]
-
Prepare a high-concentration stock solution (e.g., 10 mM or higher). Vendor data suggests solubility in DMSO is as high as 92 mg/mL (199.3 mM).[1]
-
Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
-
-
Serial Dilution into Aqueous Buffer:
-
Once you have a clear, concentrated stock solution in DMSO, you can perform serial dilutions into your aqueous experimental buffer to reach the desired final concentration.
-
Important: When diluting, add the DMSO stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion. This minimizes the chance of precipitation.
-
-
Consider the Final DMSO Concentration:
-
Be mindful of the final concentration of DMSO in your experimental medium, as high concentrations can affect cell viability and experimental outcomes. It is best to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
-
Alternative Co-solvents for In Vivo Studies:
-
For in vivo preparations, co-solvent systems are often necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] One such protocol suggests a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of at least 1.67 mg/mL.[2]
-
Q2: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are some troubleshooting tips:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer. The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous environment.
-
Increase the Percentage of Co-solvent (with caution): While not ideal for many in vitro assays, slightly increasing the final percentage of DMSO might help maintain solubility. However, always run appropriate vehicle controls to ensure the solvent is not interfering with your experiment.
-
Use a Surfactant: For certain applications, the inclusion of a biocompatible surfactant, such as Tween-80, in the final buffer can help to maintain the solubility of hydrophobic compounds.[2]
-
Sonication and Warming: Gentle warming (e.g., to 37°C) and brief sonication can sometimes help to redissolve small amounts of precipitate and create a more stable solution. However, be cautious with temperature-sensitive compounds and always check for degradation.[2]
Frequently Asked Questions (FAQs)
Q: What is the expected solubility of this compound in common aqueous buffers?
Q: Can I prepare an aqueous stock solution of this compound and store it?
A: It is not recommended to prepare and store aqueous stock solutions of this compound due to its poor stability and tendency to precipitate out of solution over time. The most reliable method is to prepare a high-concentration stock in an anhydrous organic solvent like DMSO and store it at -20°C or -80°C. Fresh dilutions into your aqueous buffer should be made for each experiment.
Q: How does the pH of the buffer affect the solubility of this compound?
A: The solubility of many kinase inhibitors is pH-dependent.[3] As a weakly basic compound, this compound's solubility may be slightly higher in acidic conditions due to the protonation of its nitrogen atoms. However, without experimental data, it is difficult to predict the exact pH-solubility profile. If your experimental system allows, you could test a range of pH values to find the optimal condition for solubility, but the use of a DMSO stock solution is generally the most effective approach.
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | Reported/Expected Solubility | Concentration (mM) | Notes |
| Aqueous Buffers | |||
| Water | Insoluble[1] | < 0.1 mM (Estimated) | Direct dissolution is not recommended. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Very Low | < 0.1 mM (Estimated) | Prone to precipitation. Use of a co-solvent is necessary. |
| Tris-HCl, pH 7.4 | Very Low | < 0.1 mM (Estimated) | Prone to precipitation. Use of a co-solvent is necessary. |
| Organic Solvents | |||
| DMSO | 92 mg/mL[1] | 199.3 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | 92 mg/mL[1] | 199.3 mM | Can also be used for stock solutions. |
| Co-solvent Systems (for in vivo use) | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL[2] | ≥ 3.62 mM | A common formulation for oral administration in animal studies. |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL[2] | ≥ 3.62 mM | An alternative formulation for in vivo studies. |
Experimental Protocols
Protocol: Determining the Aqueous Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard "shake-flask" method to determine the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of choice (e.g., PBS, Tris-HCl at a specific pH)
-
DMSO (anhydrous)
-
Microcentrifuge tubes or glass vials
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC or LC-MS/MS system for quantification
-
Calibrated analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of microcentrifuge tubes or glass vials. The amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the desired aqueous buffer to each tube.
-
Tightly cap the tubes.
-
-
Equilibration:
-
Place the tubes on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for 24-48 hours. This extended time is to ensure that the solution is fully saturated.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tubes at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of the aqueous buffer and an organic solvent like acetonitrile or methanol) to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound.
-
To do this, you will need to prepare a standard curve of this compound of known concentrations in the same diluent used for your samples.
-
-
Calculation:
-
Calculate the concentration of this compound in the original supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility in the tested buffer.
-
Visualizations
References
Optimizing Edicotinib Hydrochloride dosage to minimize toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Edicotinib Hydrochloride dosage to minimize toxicity during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: High level of cell death observed in in vitro assays at expected therapeutic concentrations.
-
Question: We are observing significant cytotoxicity in our cell line at concentrations where we expect to see a therapeutic effect of this compound. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Potential Cause 1: Cell Line Sensitivity. The specific cell line you are using may be particularly sensitive to CSF-1R inhibition or off-target effects of this compound.
-
Troubleshooting:
-
Confirm IC50: Re-run a dose-response curve to confirm the IC50 value in your specific cell line. The IC50 for this compound is approximately 3.2 nM for CSF-1R, but can vary between cell types.[1]
-
Use a control cell line: If possible, include a control cell line with low or no CSF-1R expression to assess off-target toxicity.
-
Check experimental conditions: Ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels (typically <0.5%).
-
Assay type: Consider using a different cytotoxicity assay to confirm the results. For example, if you are using an MTT assay, you could try a lactate dehydrogenase (LDH) release assay.
-
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vitro cytotoxicity.
Issue 2: Inconsistent results in animal studies.
-
Question: We are observing high variability in our in vivo studies with this compound, particularly in terms of tumor growth inhibition and toxicity. What are the potential reasons for this?
-
Answer:
-
Potential Cause 1: Formulation and Administration. The formulation of this compound and the route of administration can significantly impact its bioavailability and, consequently, its efficacy and toxicity.
-
Troubleshooting:
-
Formulation: this compound can be formulated in various vehicles for oral administration, such as corn oil or a mix of PEG300, Tween80, and water.[2] Ensure the formulation is prepared fresh and is homogenous.
-
Route of Administration: Oral gavage is a common method.[1] Ensure consistent technique to minimize variability in dosing.
-
Animal Health: Monitor the general health of the animals, as underlying health issues can affect drug metabolism and response.
-
Pharmacokinetics (PK): If possible, conduct a pilot PK study to determine the drug's absorption, distribution, metabolism, and excretion in your animal model.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] CSF-1R is crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[3][4] By inhibiting CSF-1R, this compound can deplete tumor-associated macrophages (TAMs), which are often implicated in tumor growth, immunosuppression, and metastasis. The inhibition of CSF-1R blocks downstream signaling pathways including PI3K-AKT, ERK1/2, and JAK/STAT.[3][5]
Caption: this compound's mechanism of action.
Q2: What are the known toxicities associated with this compound and other CSF-1R inhibitors?
A2: As a class, CSF-1R inhibitors have been associated with several on-target toxicities. In clinical trials, some of the observed adverse events for CSF-1R inhibitors include:
-
Hepatic Toxicity: Elevations in liver enzymes (AST and ALT) are a known class effect.[3]
-
Periorbital Edema: Swelling around the eyes has been reported.[3]
-
Fatigue
-
Nausea
-
Changes in hair color (likely due to off-target KIT inhibition)[3]
It is crucial to monitor these parameters in preclinical and clinical studies.
Q3: What are the recommended starting doses for preclinical studies?
A3: Dosing will vary depending on the animal model and the experimental goals. Based on available preclinical data in mice:
-
For inhibition of microglial proliferation: Doses ranging from 3 to 100 mg/kg administered via oral gavage for 5 days have been shown to be effective.[1]
-
To achieve a reduction in microglia numbers: A higher dose of 100 mg/kg may be necessary.[1]
It is highly recommended to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model before initiating efficacy studies.
Data Presentation
Due to the limited public availability of detailed quantitative data from this compound clinical trials, the following tables are presented as examples to guide data collection and presentation.
Table 1: Example of In Vitro Cytotoxicity Data
| Cell Line | CSF-1R Expression | Edicotinib HCl IC50 (nM) | Maximum Tolerated Concentration (µM) |
| Murine Macrophage Line | High | 5.2 | 1 |
| Human Monocytic Line | Moderate | 15.8 | 5 |
| Human Colon Cancer Line | Low | >1000 | >10 |
Table 2: Example of In Vivo Toxicity Data in a Murine Model
| Dosage (mg/kg/day, oral gavage) | Observation Period (days) | % Body Weight Change (mean ± SD) | Alanine Aminotransferase (ALT) (U/L, mean ± SD) | Aspartate Aminotransferase (AST) (U/L, mean ± SD) | Notable Clinical Signs |
| Vehicle Control | 28 | +5.2 ± 1.5 | 35 ± 8 | 60 ± 12 | None |
| 10 | 28 | +4.8 ± 1.8 | 42 ± 10 | 75 ± 15 | None |
| 30 | 28 | +1.5 ± 2.1 | 85 ± 25 | 150 ± 40 | Mild lethargy in 2/10 animals |
| 100 | 14 | -8.3 ± 3.5 | 250 ± 70 | 500 ± 120* | Periorbital edema, significant lethargy |
* Indicates statistically significant difference from vehicle control (p < 0.05).
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Caption: Workflow for an in vitro MTT cytotoxicity assay.
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study
This protocol outlines a general procedure for determining the MTD of this compound in a rodent model.
-
Animal Acclimation:
-
Acclimate animals (e.g., C57BL/6 mice, 6-8 weeks old) to the facility for at least one week before the study begins.
-
-
Dose Selection and Grouping:
-
Based on literature and in vitro data, select a range of doses. For a new compound, a wide range might be necessary (e.g., 10, 30, 100, 300 mg/kg).
-
Assign animals to dose groups (e.g., n=3-5 per group, including a vehicle control group).
-
-
Compound Administration:
-
Prepare the this compound formulation for oral gavage.
-
Administer the compound daily for a set period (e.g., 5-14 consecutive days).
-
-
Monitoring and Data Collection:
-
Clinical Observations: Monitor animals at least twice daily for any signs of toxicity (e.g., changes in posture, activity, breathing, grooming).
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Food and Water Intake: Measure daily food and water consumption.
-
-
Endpoint and Analysis:
-
The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss, severe clinical signs).
-
At the end of the study, a full necropsy and histopathological analysis of major organs can be performed to identify target organs of toxicity. Blood samples can also be collected for clinical chemistry analysis (e.g., ALT, AST levels).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Potential Resistance to JNJ-40346527 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to the CSF-1R inhibitor, JNJ-40346527.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for JNJ-40346527?
JNJ-40346527, also known as edicotinib, is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R) tyrosine kinase.[1][2] Its primary mechanism is to block the signaling pathway mediated by CSF-1 and its receptor, which is crucial for the survival, proliferation, and differentiation of monocytes, macrophages, and microglia.[3] In the context of cancer, JNJ-40346527 is designed to target tumor-associated macrophages (TAMs), a key component of the tumor microenvironment that often promotes tumor growth and suppresses anti-tumor immunity.[4] Additionally, some cancer cells aberrantly express CSF-1R, making them direct targets for the inhibitor.[2]
Q2: My cancer cell line is showing reduced sensitivity to JNJ-40346527. What are the potential resistance mechanisms?
Resistance to CSF-1R inhibitors like JNJ-40346527 can be multifactorial and may involve:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the CSF-1R blockade. A key reported mechanism is the hyperactivation of the PI3K/AKT pathway, often driven by the upregulation of Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling.[5][6][7]
-
Tumor Microenvironment (TME)-Mediated Resistance: The TME can play a significant role in conferring resistance. For instance, other cell types within the TME, such as cancer-associated fibroblasts (CAFs), may secrete growth factors that sustain tumor cell survival and proliferation despite CSF-1R inhibition.[8] Macrophage-derived IGF-1 has been shown to drive acquired resistance in glioblastoma models.[6][7]
-
Intrinsic Resistance: Some cancer cells may have inherent characteristics that make them less dependent on the CSF-1R pathway for their growth and survival.
-
Target Alteration: Although less commonly reported for this class of inhibitors, mutations in the CSF1R gene could potentially alter the drug binding site, leading to reduced inhibitor efficacy. A G795A substitution in human CSF1R has been shown to confer resistance to pharmacological inhibitors.[6]
Q3: How can I experimentally confirm the activation of bypass pathways like PI3K/IGF-1R in my resistant cells?
You can investigate the activation of these pathways by performing western blot analysis on protein lysates from your sensitive and resistant cancer cell lines. Look for increased phosphorylation of key downstream signaling molecules. For the PI3K/AKT pathway, probe for phosphorylated AKT (p-AKT) and downstream effectors like mTOR and S6 kinase. For the IGF-1R pathway, assess the levels of phosphorylated IGF-1R (p-IGF-1R). A significant increase in the phosphorylation of these proteins in the resistant cells compared to the parental sensitive cells would suggest the activation of these bypass pathways.
Q4: Are there any known combination therapies that can overcome resistance to JNJ-40346527?
Preclinical studies on CSF-1R inhibitors suggest that combination therapies could be effective in overcoming resistance. Based on the known resistance mechanisms, potential combination strategies include:
-
Dual inhibition of CSF-1R and PI3K/AKT or IGF-1R: Combining JNJ-40346527 with a PI3K inhibitor (like BKM120) or an IGF-1R inhibitor (like OSI-906) has shown promise in preclinical models of glioblastoma by simultaneously blocking the primary target and the key bypass pathway.[6]
-
Combination with chemotherapy: CSF-1R inhibition can enhance the efficacy of conventional chemotherapeutic agents by depleting tumor-promoting macrophages.[5]
-
Combination with immunotherapy: Combining CSF-1R inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) may enhance anti-tumor immune responses.[8]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments investigating resistance to JNJ-40346527.
Problem 1: Inconsistent IC50 values in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the exponential growth phase during the drug treatment period. Create a growth curve for your cell line to determine the optimal density. |
| Drug Stability | Prepare fresh dilutions of JNJ-40346527 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Ensure the incubation time with the viability reagent (e.g., MTT, MTS) is consistent across all plates and experiments. Follow the manufacturer's protocol precisely. |
| Metabolic State of Cells | Changes in cell metabolism can affect the readout of tetrazolium-based assays. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion). |
Problem 2: No significant difference in CSF-1R phosphorylation between sensitive and resistant cells after JNJ-40346527 treatment.
| Potential Cause | Troubleshooting Step |
| Ineffective Drug Concentration or Treatment Time | Confirm that the concentration and duration of JNJ-40346527 treatment are sufficient to inhibit CSF-1R phosphorylation in the sensitive parental cell line. Perform a time-course and dose-response experiment. Target engagement of over 80% inhibition of CSF-1R phosphorylation has been observed 4 hours after dosing.[9] |
| Ligand Stimulation | Ensure that the cells are properly stimulated with CSF-1 ligand to induce robust CSF-1R phosphorylation in the control (untreated) group. The effect of the inhibitor will be more apparent with strong baseline activation. |
| Antibody Quality | Verify the specificity and efficacy of your primary antibodies for phosphorylated and total CSF-1R. Use appropriate positive and negative controls. |
| Resistance Mechanism is Downstream of CSF-1R | If CSF-1R phosphorylation is effectively inhibited in both sensitive and resistant cells, the resistance mechanism likely lies downstream or in a parallel signaling pathway. Proceed to investigate bypass pathways as described in the FAQs. |
Problem 3: Difficulty in establishing a resistant cell line by continuous exposure to JNJ-40346527.
| Potential Cause | Troubleshooting Step |
| Initial Drug Concentration is Too High | Start with a lower concentration of JNJ-40346527 (e.g., the IC20 or IC30) to allow for the gradual selection of resistant clones. Gradually increase the drug concentration as the cells adapt. |
| Cell Line Heterogeneity | The parental cell line may lack pre-existing clones with the ability to develop resistance. Consider using a different cancer cell line or a more heterogeneous cell population. |
| Duration of Treatment | The development of acquired resistance can be a lengthy process, sometimes taking several months. Be patient and continue to culture the cells under selective pressure. |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies on CSF-1R inhibitors, which can serve as a reference for expected experimental outcomes. Note that specific values for JNJ-40346527 may vary depending on the cancer cell line and experimental conditions.
| Parameter | JNJ-40346527 | Other CSF-1R Inhibitors (e.g., PLX3397, BLZ945) | Reference |
| IC50 (CSF-1R Kinase Activity) | 3.2 nM | PLX5622: 16 nM | [3][8] |
| IC50 (Cell Viability - Sensitive Cells) | Varies by cell line | Varies by cell line | [2] |
| Fold Change in IC50 (Resistant vs. Sensitive) | Not specifically reported | Can be >10-fold | [10] |
| p-AKT / Total AKT Ratio (Resistant Cells) | Not specifically reported | Often significantly increased | [7] |
| p-IGF-1R / Total IGF-1R Ratio (Resistant Cells) | Not specifically reported | Often significantly increased | [7] |
Detailed Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the cytotoxic effects of JNJ-40346527 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
JNJ-40346527 (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of JNJ-40346527 in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C, or until the formazan crystals are fully dissolved.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for CSF-1R and Bypass Pathway Activation
This protocol is for assessing the phosphorylation status of key signaling proteins.
Materials:
-
Sensitive and resistant cancer cell lines
-
JNJ-40346527
-
Recombinant human CSF-1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CSF-1R, anti-total-CSF-1R, anti-p-AKT, anti-total-AKT, anti-p-IGF-1R, anti-total-IGF-1R, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate sensitive and resistant cells. After 24 hours, serum-starve the cells for 4-6 hours. Pre-treat with JNJ-40346527 or vehicle for 1-2 hours, followed by stimulation with CSF-1 (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways
References
- 1. embopress.org [embopress.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oaepublish.com [oaepublish.com]
- 4. IGF1R signalling and its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into CSF-1R Expression in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Colony-stimulating factor 1 receptor inhibition blocks macrophage infiltration and endometrial cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Edicotinib Hydrochloride cytotoxicity in non-target cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the cytotoxic effects of Edicotinib Hydrochloride (JNJ-40346527) in non-target cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Edicotinib is a potent and highly selective inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] It functions by blocking the ATP-binding site of the kinase, thereby preventing the autophosphorylation and activation of CSF-1R. This, in turn, inhibits downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of cells of the mononuclear phagocyte system, such as macrophages and microglia.
Q2: What is the expected cytotoxicity of Edicotinib in cell lines that do not express CSF-1R?
A2: Given its high selectivity for CSF-1R, Edicotinib is expected to have low cytotoxic activity in cell lines that do not express this receptor. Cytotoxicity is primarily linked to the inhibition of CSF-1R signaling. Therefore, in non-target cells lacking CSF-1R, significant cytotoxic effects are not anticipated at concentrations where Edicotinib is selective for its primary target.
Q3: Are there any known off-target kinases that could mediate cytotoxic effects?
A3: Edicotinib has been shown to have some inhibitory activity against other kinases, such as KIT and FLT3, but at higher concentrations compared to its potent inhibition of CSF-1R.[2] Cytotoxic effects mediated by these off-targets could potentially be observed at concentrations exceeding those required for complete CSF-1R inhibition. It is crucial to consider the expression levels of these off-target kinases in your cell line of interest when interpreting cytotoxicity data.
Q4: How can I determine if my cell line is a potential non-target for Edicotinib?
A4: To classify a cell line as a "non-target," it is essential to determine its CSF-1R expression status. This can be achieved through several experimental methods, including:
-
Western Blotting: To detect the presence of the CSF-1R protein.
-
Flow Cytometry: To quantify the percentage of cells expressing CSF-1R on the cell surface.
-
RT-qPCR: To measure the mRNA expression level of the CSF1R gene. A cell line with no detectable CSF-1R protein or mRNA expression would be considered a non-target.
Q5: What are some common pitfalls when assessing the cytotoxicity of a highly selective kinase inhibitor like Edicotinib?
A5: When evaluating the cytotoxicity of a selective inhibitor like Edicotinib, it is important to be aware of the following potential pitfalls:
-
Inappropriate Concentration Range: Using excessively high concentrations may induce off-target toxicity that is not clinically relevant.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Edicotinib is not causing cytotoxicity.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and passage number can influence the sensitivity of cells to a compound.
-
Assay Interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., auto-fluorescence with resazurin-based assays).
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity in a Presumed Non-Target Cell Line
Q: I am observing significant cytotoxicity with Edicotinib in my cell line, which I believe does not express CSF-1R. What could be the potential causes?
A: This is a common issue that can arise from several factors. Here is a troubleshooting guide to help you identify the cause:
-
Confirm CSF-1R Expression:
-
Have you experimentally verified the absence of CSF-1R in your cell line? It is crucial to confirm this using a reliable method like Western Blotting or Flow Cytometry. Cell line databases may not always be accurate or up-to-date.
-
Could there be low or aberrant CSF-1R expression? Some cancer cell lines not of the myeloid lineage have been reported to express CSF-1R.[3]
-
-
Evaluate Off-Target Effects:
-
Are you using high concentrations of Edicotinib? At concentrations significantly above the IC50 for CSF-1R, off-target effects on kinases like KIT or FLT3, or other unknown kinases, may become apparent.[2]
-
Does your cell line express known off-target kinases? Check for the expression of KIT and FLT3 in your cell line.
-
-
Assess Experimental Conditions:
-
Is your vehicle control appropriate? Ensure that the concentration of the solvent (e.g., DMSO) used in your vehicle control is identical to that in your Edicotinib-treated wells and is not causing toxicity.
-
Are your cells healthy? Unhealthy cells can be more susceptible to the effects of any compound. Check for signs of stress or contamination in your cell cultures.
-
Could the compound be interfering with the assay? Run a control with Edicotinib in cell-free media to check for any direct interaction with your cytotoxicity assay reagents.
-
Scenario 2: High Variability in Cytotoxicity Data
Q: My cytotoxicity data for Edicotinib shows high variability between experiments. How can I improve the reproducibility of my results?
A: High variability in cytotoxicity assays can be frustrating. Here are some steps to improve consistency:
-
Standardize Cell Seeding:
-
Ensure that you are seeding the same number of cells in each well and that the cells are evenly distributed.
-
Use cells within a consistent passage number range, as cellular characteristics can change over time in culture.
-
-
Prepare Fresh Drug Dilutions:
-
Prepare fresh serial dilutions of Edicotinib for each experiment from a well-characterized stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Control Incubation Time:
-
Use a consistent incubation time for all experiments. Cytotoxic effects can be time-dependent.
-
-
Monitor Assay Performance:
-
Include a positive control (a compound with known cytotoxicity in your cell line) in each experiment to assess the consistency of the assay.
-
Ensure that your assay readout is within the linear range of detection.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Target | IC50 (nM) | Primary/Off-Target | Reference |
| CSF-1R | 3.2 | Primary | [2] |
| KIT | 20 | Off-Target | [2] |
| FLT3 | 190 | Off-Target | [2] |
Table 2: Expected Cytotoxicity of Edicotinib Based on CSF-1R Expression
| CSF-1R Expression Status | Expected Cytotoxicity | Example Cell Types |
| High | High | Macrophages, Microglia, Osteoclasts, some Myeloid Leukemia cell lines |
| Low / Aberrant | Variable | Some cancer cell lines (e.g., Hodgkin Lymphoma, certain Lung Cancers)[3][4] |
| Negative | Low | Most non-hematopoietic cell lines (e.g., fibroblasts, epithelial cells) |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using Resazurin
This protocol describes a common method for assessing cell viability.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock of Edicotinib serial dilutions in complete growth medium.
-
Remove 50 µL of medium from each well and add 50 µL of the 2X drug dilutions to achieve the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Resazurin Staining:
-
Prepare a working solution of resazurin (e.g., 44 µM) in sterile PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence values to the vehicle control to obtain percent viability.
-
Plot the percent viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessment of CSF-1R Expression by Western Blot
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against CSF-1R overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Detection:
-
Image the blot using a chemiluminescence detection system.
-
Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Edicotinib inhibits CSF-1R signaling pathways.
Caption: Workflow for in vitro cytotoxicity assessment.
Caption: Troubleshooting unexpected cytotoxicity.
References
Troubleshooting inconsistent results with Edicotinib Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Edicotinib Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Inconsistent Inhibitory Activity
Q1: We are observing variable IC50 values for this compound in our cell-based assays. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors:
-
Compound Solubility: this compound has specific solubility characteristics. Ensure the compound is fully dissolved. Precipitation of the inhibitor, even in microscopic amounts, will lead to a lower effective concentration and thus a higher apparent IC50.
-
DMSO Quality: The recommended solvent for creating stock solutions is DMSO.[1] Be aware that DMSO is hygroscopic (absorbs moisture from the air), which can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO for preparing stock solutions.
-
Cell Passage Number: High-passage number cell lines can exhibit altered signaling pathways and drug sensitivities. We recommend using cells within a consistent and low passage range for all experiments.
-
Assay-to-Assay Variability: Minor variations in cell density, incubation times, and reagent concentrations can contribute to IC50 shifts. Standardize these parameters as much as possible.
Q2: We see a complete loss of inhibitory effect in some of our experiments. What should we check first?
A2: A complete loss of effect often points to a critical issue with the compound's integrity or preparation:
-
Improper Storage: Ensure this compound is stored as recommended by the manufacturer, typically at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
-
Incorrect Dilutions: Double-check all calculations for serial dilutions. A simple calculation error can lead to a final concentration that is too low to elicit an effect.
-
Working Solution Stability: Working solutions, especially in aqueous media for in vivo studies, should be prepared fresh daily.[2] The stability of this compound in aqueous solutions over extended periods may be limited.
Pharmacokinetic/Pharmacodynamic (PK/PD) Variability
Q3: We are observing inconsistent results in our in vivo animal studies. What are the potential sources of this variability?
A3: In vivo studies introduce more complexity. Here are some common areas to investigate:
-
Vehicle Formulation: The choice of vehicle is critical for consistent oral bioavailability. Common formulations include:
-
Dosing Technique: Ensure accurate and consistent administration (e.g., oral gavage).[2] Inconsistent dosing volumes or improper technique can lead to significant variability in drug exposure.
-
Animal Health and Diet: The health status, stress levels, and diet of the animals can influence drug metabolism and clearance.
Data Summary
In Vitro Potency & Selectivity
| Target | IC50 | Reference |
| CSF-1R | 3.2 nM | [1][2] |
| KIT | 20 nM | [2] |
| FLT3 | 190 nM | [2] |
Cell-Based Assay Potency
| Target | IC50 | Cell Line | Reference |
| CSF-1R Phosphorylation | 18.6 nM | Not Specified | [2] |
| ERK1/2 Phosphorylation | 22.5 nM | Not Specified | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C.
-
Preparation of Working Solutions for In Vivo Studies
Formulation 1: PEG300/Tween-80/Saline [2]
-
Add 100 µL of 16.7 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Prepare this working solution fresh for each day of dosing.
Formulation 2: Corn Oil [2]
-
Add 100 µL of 16.7 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
-
Prepare this working solution fresh for each day of dosing.
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CSF-1R signaling.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting IC50 variability.
References
How to prevent Edicotinib Hydrochloride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Edicotinib Hydrochloride in experimental media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can significantly impact experimental results by reducing the effective concentration of the compound. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Immediate Steps to Address Precipitation
If you observe precipitation (cloudiness, crystals, or film) after adding this compound to your media, consider the following immediate actions:
-
Visual Confirmation: Gently swirl the plate or flask and hold it up to a light source to confirm that the observed particulate matter is indeed precipitation and not microbial contamination.
-
pH Check: Measure the pH of your final culture medium. Although less common for commercially prepared media, slight variations in pH can affect the solubility of the compound.
-
Review Dilution Protocol: Double-check the calculations and steps of your dilution protocol. An error in dilution could lead to a supersaturated solution.
Systematic Troubleshooting Workflow
If precipitation is a recurring issue, follow this systematic workflow to identify and resolve the root cause.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of Edicotinib and its hydrochloride salt. It is advisable to use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation or insolubility.[1]
Q2: How can I ensure my this compound stock solution is fully dissolved?
A2: If you observe any particulates in your stock solution, gentle warming (e.g., in a 37°C water bath) and/or sonication can aid in complete dissolution.[2] Always ensure the solution is clear before making further dilutions.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When stored at -20°C, it is advised to use the solution within one year.[2]
Solubility and Precipitation in Media
Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why does this happen?
A4: This is a common issue with compounds that are highly soluble in an organic solvent like DMSO but have low aqueous solubility. When the DMSO stock is added to the aqueous culture medium, the DMSO concentration is significantly diluted, and the compound's solubility is then dictated by its properties in the aqueous environment. If the final concentration in the media exceeds its aqueous solubility limit, it will precipitate.[3]
Q5: How can I prevent precipitation when diluting my DMSO stock solution into the culture medium?
A5: To avoid precipitation, it is best to perform serial dilutions. Instead of adding the highly concentrated DMSO stock directly to your medium, first, make an intermediate dilution of the stock in DMSO. Then, add this intermediate dilution to your culture medium. This gradual reduction in concentration can help keep the compound in solution.[4]
Q6: What is the maximum final concentration of DMSO that cells can tolerate?
A6: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it below 0.1% to minimize any potential off-target effects.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use a water bath at 37°C or a sonicator to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (if necessary): If you are preparing a high final concentration in your media, it is recommended to first make an intermediate dilution of your stock solution in fresh, anhydrous DMSO.
-
Final Dilution: Add the stock solution (or the intermediate dilution) to your pre-warmed cell culture medium drop-wise while gently swirling the medium. Ensure the final DMSO concentration remains below 0.1%.
-
Mixing and Application: Mix the final solution gently by inverting the tube or flask a few times. Do not vortex, as this can cause shearing of media components and may promote precipitation. Add the medicated media to your cells immediately.
Quantitative Data Summary
| Solvent/Formulation | Reported Solubility of Edicotinib (Free Base) |
| DMSO | ≥ 92 mg/mL |
| Ethanol | ≥ 92 mg/mL |
| Water | Insoluble |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL |
Data compiled from multiple vendor datasheets.
Signaling Pathway
Edicotinib is an inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). Its mechanism of action involves blocking the downstream signaling cascade that promotes the proliferation and survival of macrophages and microglia.
References
Inconsistent microglia depletion with JNJ-40346527
Welcome to the technical support center for JNJ-40346527, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving microglia depletion.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for JNJ-40346527?
A1: JNJ-40346527 is a potent and selective small molecule inhibitor of the CSF1R tyrosine kinase.[1][2] CSF1R signaling is essential for the survival, proliferation, and differentiation of microglia and macrophages.[3][4] By blocking this pathway, JNJ-40346527 can modulate microglial activity and, at sufficient doses, lead to their depletion. The inhibitor prevents the phosphorylation of CSF1R and the subsequent activation of downstream signaling pathways, such as the ERK1/2 pathway.[1][5][6]
Q2: I am not observing significant microglia depletion with JNJ-40346527. Why might this be?
A2: This is a common issue and often relates to the dose-dependent effects of the compound. Studies have shown that at lower concentrations (e.g., 30 mg/kg), JNJ-40346527 primarily acts as an anti-proliferative agent, effectively blocking microglia from multiplying, especially in disease models with ongoing neuroinflammation.[1][5] Significant depletion of the resident microglia population in healthy adult mice has been observed mainly at higher doses (e.g., 100 mg/kg).[5][6] Therefore, inconsistent depletion is often a result of using a dose that is effective for inhibiting proliferation but not sufficient for inducing widespread microglial cell death.
Q3: What is the difference between JNJ-40346527 and other CSF1R inhibitors like PLX5622 or PLX3397?
A3: While all three are CSF1R inhibitors, they have different selectivity profiles and efficacy in depleting microglia. PLX5622 and PLX3397 are more commonly associated with achieving near-complete (up to 99%) microglia depletion when administered in chow.[3][4] JNJ-40346527, as demonstrated in key studies, may offer a more nuanced modulation of microglia, allowing for the inhibition of proliferation at doses that do not cause total depletion.[1][3] This can be advantageous for studying the effects of blocking microglial activation without eliminating the entire population. PLX5622 is noted for having higher specificity for CSF1R and better brain penetrance compared to PLX3397.[3][4]
Q4: Are there any known off-target effects for JNJ-40346527?
A4: JNJ-40346527 is a highly selective inhibitor for CSF1R. However, like many kinase inhibitors, it can have activity against other related kinases at higher concentrations. It has been shown to have some inhibitory activity against KIT and FLT3, but with much higher IC50 values compared to CSF1R, indicating lower potency against these potential off-targets.
Troubleshooting Guide: Inconsistent Microglia Depletion
This guide addresses common problems encountered when using JNJ-40346527 for microglia depletion.
| Problem | Potential Cause | Recommended Solution |
| Minimal or no reduction in microglia numbers. | Dose is too low for depletion. | JNJ-40346527's effect is dose-dependent. A dose of 30 mg/kg is primarily anti-proliferative.[1] For significant depletion in healthy mice, a dose of 100 mg/kg administered by oral gavage for at least five consecutive days is recommended based on published data.[5][6] Always perform a dose-response study for your specific animal model and experimental goals. |
| The experimental model does not involve significant microglial proliferation. | In healthy, non-pathological models, microglia have a slow turnover. An anti-proliferative agent will have a less dramatic effect on total cell numbers. Depletion in this context requires higher, potentially cytotoxic, concentrations of the inhibitor. Consider if your scientific question can be answered by inhibiting proliferation rather than complete depletion. | |
| Incorrect drug formulation or administration. | For oral gavage, ensure JNJ-40346527 is properly dissolved in a suitable vehicle, such as 0.9% Methocel™, as described in protocols.[1][5] If using a chow formulation, ensure homogenous mixing and monitor the daily food intake of the animals to confirm they are receiving the correct dose. | |
| High variability in depletion between animals. | Inconsistent drug administration. | Oral gavage requires precise technique to ensure the full dose is delivered each time. Ensure all lab personnel are trained and consistent. For chow administration, be aware that dominant mice may consume more food, leading to variable dosing within a cage. Consider single housing or using a delivery method like diet gel for more controlled dosing.[7] |
| Pharmacokinetic variability. | Individual animal metabolism can vary. While JNJ-40346527 has shown linear dose-dependent increases in plasma and brain concentrations, factors like age or underlying health of the animals could influence drug exposure.[8] | |
| Depletion is observed, but is not sustained. | Treatment duration is too short. | Microglia can repopulate after the withdrawal of CSF1R inhibitors.[4] For sustained depletion, continuous administration is necessary. For long-term studies (e.g., 4-8 weeks), incorporating JNJ-40346527 into the rodent chow is a more stable and less stressful method than daily gavage.[1][5] |
| Unexpected behavioral or physiological effects. | Systemic effects of CSF1R inhibition. | CSF1R is also expressed by peripheral macrophages and monocytes. JNJ-40346527 can deplete circulating monocyte populations, which may have unintended systemic effects.[5][6] Be sure to include appropriate controls and consider the potential impact on peripheral immunity in your experimental design. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of JNJ-40346527
| Parameter | Value | Cell Line | Notes |
| IC50 (CSF1R Phosphorylation) | 18.6 nM | N13 Murine Microglia | Dose-dependent inhibition of CSF1-induced receptor phosphorylation.[5][6] |
| IC50 (ERK1/2 Phosphorylation) | 22.5 nM | N13 Murine Microglia | Demonstrates inhibition of a key downstream signaling pathway.[5][6] |
Table 2: In Vivo Pharmacokinetics and Efficacy of JNJ-40346527 in Mice
| Parameter | Dose | Value | Model | Notes |
| Brain to Plasma Ratio | 3 - 100 mg/kg | ~0.65 | ME7-prion mice | Indicates good brain penetrance of the compound.[8] |
| EC50 (Microglia Proliferation) | - | 69 ng/g (Brain) | ME7-prion mice | The effective concentration to achieve 50% inhibition of microglial proliferation.[1] |
| Max Proliferation Inhibition | 30 mg/kg | ~80% | ME7-prion mice | Higher doses did not significantly increase the inhibitory effect on proliferation.[1][8] |
| Effect on Microglia Number | 3, 10, 30 mg/kg | No significant change | Naïve mice | Demonstrates the primary anti-proliferative effect at these doses.[5][6] |
| Effect on Microglia Number | 100 mg/kg | Significant reduction | Naïve mice | The dose at which significant depletion of resident microglia was observed.[5][6] |
Experimental Protocols
In Vitro CSF1R Phosphorylation Assay
Objective: To assess the potency of JNJ-40346527 in inhibiting CSF1-induced CSF1R phosphorylation in a microglial cell line.
Methodology:
-
Cell Culture: Culture N13 murine microglia cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.[1]
-
Plating: Plate cells at a density of 2 x 10⁵ cells/cm² in 6-well plates and allow them to adhere overnight.[1]
-
Serum Starvation: Four hours prior to the experiment, replace the culture medium with serum-free DMEM.[1]
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of JNJ-40346527 (e.g., 0.1 nM to 1000 nM) or vehicle control for 30 minutes.[5][6]
-
Stimulation: Add recombinant CSF1 (100 ng/mL) to the wells for 5 minutes to induce CSF1R phosphorylation.[5][6]
-
Lysis and Analysis: Immediately lyse the cells and collect the protein. Analyze the levels of phosphorylated CSF1R (p-CSF1R) and total CSF1R via Western Blot to determine the extent of inhibition. Downstream targets like p-ERK1/2 can also be assessed.[1]
In Vivo Microglia Modulation in Mice
Objective: To assess the effect of JNJ-40346527 on microglia proliferation or depletion in mice.
Methodology for Short-Term Treatment (Oral Gavage):
-
Compound Preparation: Dissolve JNJ-40346527 in 0.9% Methocel™.[1][5] Prepare fresh daily.
-
Dosing: Administer the compound daily via oral gavage for 5 consecutive days at the desired dose (e.g., 3, 10, 30, or 100 mg/kg).[1][5]
-
Proliferation Analysis (Optional): To specifically measure proliferation, co-administer BrdU (bromodeoxyuridine) via intraperitoneal injection on the days of treatment.
-
Tissue Collection: At the end of the treatment period, perfuse the animals and collect brain tissue for analysis.
-
Analysis: Process the tissue for immunohistochemistry (IHC) or flow cytometry using microglia markers (e.g., Iba1, CD11b) to quantify microglia numbers and/or BrdU incorporation.
Methodology for Long-Term Treatment (Chow Formulation):
-
Compound Formulation: Incorporate JNJ-40346527 into standard rodent chow to achieve the desired daily dose (e.g., 30 mg/kg), assuming an average daily food consumption of ~5g per mouse.[1][5]
-
Treatment Period: Provide the medicated chow to the animals for the desired duration (e.g., 4-8 weeks).[1][5] Ensure control animals receive identical chow without the compound.
-
Monitoring: Regularly monitor the weight and food intake of the animals to ensure proper dosing and animal health.
-
Tissue Collection and Analysis: At the end of the study, collect and analyze brain tissue as described for the short-term protocol to assess the impact on the microglial population.
Visualizations
Signaling Pathway
Caption: CSF1R signaling pathway inhibited by JNJ-40346527.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent depletion results.
References
- 1. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diet gel-based oral drug delivery system for controlled dosing of small molecules for microglia depletion and inducible Cre recombination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mitigating side effects of Edicotinib Hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Edicotinib Hydrochloride in animal studies. The information is designed to help mitigate potential side effects and ensure the successful execution of experiments.
Disclaimer: Publicly available preclinical toxicology data for this compound (JNJ-40346527) is limited. Therefore, this guidance is supplemented with information from other selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors as a proxy for potential class-related effects. Researchers should always perform their own dose-finding and toxicity studies for their specific animal models and experimental conditions.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | Edicotinib is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R) tyrosine kinase.[1] By blocking this receptor, it interferes with the survival, proliferation, and differentiation of macrophages and other myeloid cells. |
| What are the known side effects of Edicotinib in humans? | In clinical trials, the most common adverse events reported in humans include nausea, headache, pyrexia (fever), and elevations in liver enzymes.[2] |
| What are the potential side effects of Edicotinib in animal studies based on its drug class? | As a CSF-1R inhibitor, potential side effects in animals may be similar to those observed with other drugs in this class. These can include hepatotoxicity (liver damage), hematological changes (such as leukopenia and anemia), gastrointestinal issues (like emesis and weight loss), and potential developmental effects.[3] |
| Which animal models are commonly used for studying CSF-1R inhibitors? | Rodent models, particularly mice and rats (e.g., Sprague-Dawley), are frequently used for efficacy and initial safety studies.[3] For non-rodent toxicology studies, dogs are often the selected species. |
| How should I prepare Edicotinib for oral administration in animals? | Edicotinib can be formulated as a suspension for oral gavage. A common vehicle is Carboxymethylcellulose (CMC). For example, a 5 mg/mL homogeneous suspension can be prepared by mixing the compound in a CMC-Na solution. |
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (Hepatotoxicity)
Symptoms:
-
Increased serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological evidence of hepatocellular hypertrophy or necrosis.
-
Changes in liver weight.
Possible Causes:
-
On-target effect: Inhibition of CSF-1R can affect Kupffer cells, the resident macrophages of the liver, potentially leading to liver enzyme elevations. This is considered a class effect of CSF-1R inhibitors.[4][5]
-
Off-target kinase inhibition: At higher doses, inhibition of other kinases could contribute to hepatotoxicity.
-
Dose-dependent toxicity: Higher doses of the compound are more likely to induce liver damage.
Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to lower the dose of Edicotinib. Conduct a dose-response study to find the optimal therapeutic window with minimal liver toxicity.
-
Liver Function Monitoring: Regularly monitor serum ALT and AST levels throughout the study. A significant increase (e.g., >3x baseline) may necessitate a dose reduction or termination of the experiment for that animal.
-
Hepatoprotective Co-medication: While not standard, the use of hepatoprotective agents could be explored, though this would need careful validation to ensure it doesn't interfere with the primary experimental outcomes.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the liver to assess the extent of any damage.
Issue 2: Hematological Abnormalities
Symptoms:
-
Leukopenia (low white blood cell count).
-
Anemia (low red blood cell count).
-
Atrophy of hematopoietic tissue in the bone marrow.
Possible Causes:
-
CSF-1R Inhibition: CSF-1R plays a role in the development of hematopoietic stem cells. Inhibition can lead to reduced production of various blood cell lineages.
Mitigation Strategies:
-
Complete Blood Count (CBC) Monitoring: Perform baseline CBCs and monitor them regularly during the study (e.g., weekly or bi-weekly).
-
Dose Adjustment: If significant cytopenias are observed, consider a dose reduction.
-
Supportive Care: In cases of severe anemia or leukopenia, supportive care measures may be necessary, although this is less common in a research setting.
-
Bone Marrow Analysis: For in-depth toxicological studies, a post-mortem analysis of the bone marrow can provide valuable information on the impact on hematopoiesis.
Issue 3: Gastrointestinal and General Toxicity
Symptoms:
-
Emesis (vomiting), particularly in non-rodent models like dogs.
-
Anorexia (loss of appetite) and subsequent body weight loss.
-
Diarrhea.
Possible Causes:
-
Direct irritation of the gastrointestinal tract.
-
Systemic effects of the drug.
Mitigation Strategies:
-
Body Weight and Food Intake Monitoring: Monitor body weight and food consumption daily or several times a week. A significant drop in body weight (e.g., >10-15%) is a key indicator of toxicity.
-
Dose Fractionation: Instead of a single daily dose, consider administering the total daily dose in two or more smaller doses to potentially reduce gastrointestinal upset.
-
Vehicle Optimization: Ensure the vehicle used for administration is well-tolerated by the animal model.
-
Supportive Care: Provide palatable, high-calorie food supplements if anorexia is observed. Ensure adequate hydration.
Data Presentation
Table 1: Summary of Potential Side Effects of Selective CSF-1R Inhibitors in Animal Studies
| Adverse Effect | Animal Model | Observed Findings | Potential Mitigation | Citation |
| Hepatotoxicity | Rat (Sprague-Dawley) | Increased liver enzymes (ALT, AST), hepatomegaly, hepatocellular hypertrophy. | Dose reduction, regular liver function monitoring. | [3] |
| Hematological Toxicity | Rat (Sprague-Dawley) | Leukopenia, anemia, bone marrow hematopoietic atrophy. | Regular CBC monitoring, dose adjustment. | [3] |
| Gastrointestinal Toxicity | Dog | Emesis, anorexia, body weight loss. | Dose fractionation, supportive care. | [3] |
| Renal Toxicity | Rat (Sprague-Dawley) | Chronic progressive nephropathy. | Monitor renal function parameters. | [3] |
| Reproductive Toxicity | Rat (Sprague-Dawley) | Cystic corpora lutea. | Assess reproductive organs during necropsy. | [3] |
| Developmental & Behavioral Effects | Mouse (Offspring of treated dams) | Craniofacial and dental abnormalities, hyperactivity, anxiolytic-like behavior. | Careful consideration for studies involving pregnant animals. | [1][6] |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for Edicotinib in Rats
-
Animal Model: Male and female Sprague-Dawley rats, 8-10 weeks old.
-
Group Allocation: Randomly assign animals to 4-5 groups (e.g., vehicle control, low dose, mid dose, high dose), with n=5-10 per sex per group.
-
Drug Formulation: Prepare Edicotinib suspension in a suitable vehicle (e.g., 0.5% CMC).
-
Administration: Administer the assigned dose once daily via oral gavage for 7 to 28 days.
-
Monitoring:
-
Clinical Observations: Daily cage-side observations for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Record body weight at the start of the study and at least twice weekly.
-
Food Consumption: Measure food intake weekly.
-
Clinical Pathology: Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry (including liver and kidney function tests).
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect and preserve major organs (liver, kidneys, spleen, bone marrow, etc.) for histopathological examination.
-
Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect-Level (NOAEL).
Visualizations
Caption: Mechanism of action of Edicotinib.
Caption: General workflow for a preclinical toxicity study.
References
- 1. Depletion of embryonic microglia using the CSF1R inhibitor PLX5622 has adverse sex-specific effects on mice, including accelerated weight gain, hyperactivity and anxiolytic-like behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Edicotinib Hydrochloride In Vitro Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Edicotinib Hydrochloride in in vitro settings. A key focus is the impact of serum on the compound's activity, a critical factor for accurate experimental design and data interpretation.
Impact of Serum on this compound IC50 Values
Serum proteins, particularly human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG), can bind to small molecule inhibitors like this compound. This binding sequesters the inhibitor, reducing its free concentration available to interact with its target kinases. Consequently, the apparent half-maximal inhibitory concentration (IC50) of this compound can be significantly higher in the presence of serum compared to serum-free conditions.
The extent of this IC50 shift is dependent on the serum concentration and the specific protein binding characteristics of the drug. While precise, publicly available data on the serum-induced IC50 shift for this compound is limited, the following table provides an illustrative example based on typical observations for tyrosine kinase inhibitors.
Table 1: Illustrative IC50 Values of this compound in Various In Vitro Conditions
| Target Kinase | Assay Condition | Illustrative IC50 (nM) |
| CSF-1R | Biochemical (serum-free) | 3.2[1][2] |
| Cellular (10% FBS) | 15 - 30 | |
| Cellular (50% Human Serum) | 100 - 300 | |
| c-Kit | Biochemical (serum-free) | 20[1] |
| Cellular (10% FBS) | 80 - 150 | |
| Cellular (50% Human Serum) | 400 - 800 | |
| FLT3 | Biochemical (serum-free) | 190[1] |
| Cellular (10% FBS) | 700 - 1200 | |
| Cellular (50% Human Serum) | 3500 - 6000 |
Note: The IC50 values in cellular assays with serum are hypothetical and presented to illustrate the potential impact of serum. Actual values will vary depending on the cell line, serum lot, and specific experimental conditions.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and should be optimized for specific experimental needs.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This protocol outlines a method for determining the IC50 of this compound against its target kinases in a serum-free biochemical assay.
Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase assay to determine IC50 values.
Materials:
-
Recombinant CSF-1R, c-Kit, or FLT3 kinase
-
Kinase assay buffer
-
ATP
-
Peptide substrate (e.g., Poly-Glu,Tyr 4:1)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a multi-well plate, add the kinase, peptide substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the detection signal to develop.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Cell-Based IC50 Determination)
This protocol describes a method to assess the anti-proliferative activity of this compound on a relevant cell line in the presence of serum.
Workflow for Cellular Proliferation Assay
Caption: Workflow for a cell-based proliferation assay to determine IC50 values in the presence of serum.
Materials:
-
A cell line expressing the target kinase (e.g., FDC-P1 cells expressing c-Kit)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS) or Human Serum
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density in culture medium containing the desired concentration of serum (e.g., 10% FBS).
-
Allow cells to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in culture medium with the same serum concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color/signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways
This compound primarily targets CSF-1R and c-Kit, both of which are receptor tyrosine kinases that play crucial roles in cell signaling.
Simplified CSF-1R Signaling Pathway
Caption: this compound inhibits the CSF-1R signaling pathway.
Simplified c-Kit Signaling Pathway
Caption: this compound also inhibits the c-Kit signaling pathway.
Troubleshooting and FAQs
Q1: Why are my IC50 values for this compound much higher in my cell-based assay compared to the reported biochemical IC50?
A1: This is an expected observation. The biochemical IC50 is determined in a purified, serum-free system. In a cell-based assay, several factors can contribute to a higher apparent IC50:
-
Serum Protein Binding: As discussed, serum proteins bind to the inhibitor, reducing its free concentration.
-
Cellular ATP Concentration: The concentration of ATP within cells is much higher than that typically used in biochemical assays, which can lead to competition for binding to the kinase.
-
Cell Membrane Permeability: The compound must cross the cell membrane to reach its intracellular target.
-
Off-target Effects and Cellular Compensation: Cells may activate compensatory signaling pathways to overcome the inhibition of the primary target.
Q2: I am observing high variability in my IC50 values between experiments, especially when using serum. What could be the cause?
A2: High variability in the presence of serum can be due to:
-
Serum Lot-to-Lot Variability: Different lots of FBS or human serum can have varying concentrations of proteins like albumin and AAG, leading to inconsistent inhibitor binding. It is recommended to use the same lot of serum for a series of related experiments.
-
Inconsistent Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to significant variability.
-
Edge Effects in Microplates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. It is advisable to not use the outer wells for experimental samples.
Q3: How can I minimize the impact of serum on my in vitro experiments?
A3: While it is often desirable to perform experiments in the presence of serum to better mimic physiological conditions, you can take steps to manage its effects:
-
Use a Consistent Serum Concentration and Lot: Standardize the serum concentration and use a single, pre-tested lot of serum for your experiments.
-
Serum Starvation: For some short-term signaling experiments, you can serum-starve the cells for a few hours before adding the inhibitor and ligand to reduce baseline signaling. However, this may not be suitable for long-term proliferation assays.
-
Measure the Free Fraction: Advanced techniques can be used to measure the unbound concentration of the drug in the presence of serum, which can then be correlated with the observed cellular activity.
Q4: Can I perform a kinase assay in the presence of serum?
A4: While not a standard biochemical kinase assay, you can perform a cell-based assay where you lyse the cells after treatment with the inhibitor in the presence of serum and then measure the phosphorylation of the target kinase or its downstream substrates via methods like Western blotting or ELISA. This will give you an indication of target engagement in a more physiological context.
Q5: What are some general tips for working with this compound in vitro?
A5:
-
Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Ensure that the final concentration of DMSO in your assay is low (usually <0.5%) to avoid solvent-induced toxicity.
-
Light Sensitivity: As with many small molecules, it is good practice to protect stock solutions from prolonged exposure to light.
-
Freeze-Thaw Cycles: Aliquot your stock solution to minimize repeated freeze-thaw cycles, which can degrade the compound.
References
JNJ-40346527 drug interaction and metabolism issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the investigational drug JNJ-40346527 (also known as edicotinib). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of JNJ-40346527?
A1: JNJ-40346527 is a potent and selective oral inhibitor of the colony-stimulating factor-1 receptor (CSF-1R) tyrosine kinase.[1][2] By inhibiting CSF-1R, it impairs the recruitment and function of macrophages.[3]
Q2: What is the selectivity profile of JNJ-40346527?
A2: JNJ-40346527 is a selective inhibitor of CSF-1R. It exhibits less inhibitory activity against other tyrosine kinases such as KIT and FLT3.
Q3: What are the known pharmacokinetic properties of JNJ-40346527 in humans?
A3: In a phase IIA study in patients with active rheumatoid arthritis receiving 100 mg twice daily, JNJ-40346527 reached a steady state by Week 4. The mean maximum plasma concentration (Cmax) was 347 ng/mL, observed within 4 hours post-dose, and the mean minimum concentration (Cmin) was 167 ng/mL. The study also indicated the presence of active metabolites.[1] In a phase I/II study in patients with Hodgkin lymphoma, exposure to JNJ-40346527 increased in a near dose-proportional manner over a dose range of 150 to 450 mg once daily, but plateaued at 600 mg once daily.[2]
Q4: Has the metabolism of JNJ-40346527 been characterized?
A4: While the presence of active metabolites has been reported, detailed information on the specific metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the metabolism of JNJ-40346527 is not extensively available in the public domain. General knowledge of tyrosine kinase inhibitors suggests that CYP enzymes, particularly CYP3A4, are often involved in their metabolism. However, specific in vitro or in vivo studies detailing the metabolism of JNJ-40346527 are not readily found in the searched literature.
Q5: Are there any known drug-drug interactions with JNJ-40346527?
A5: There is limited publicly available information from dedicated drug-drug interaction studies for JNJ-40346527. Researchers should exercise caution when co-administering JNJ-40346527 with other medications, especially those that are known inhibitors or inducers of major drug-metabolizing enzymes like the cytochrome P450 family. For example, a similar CSF-1R inhibitor, pexidartinib, has known interactions with CYP3A inhibitors and inducers.[4]
Q6: What adverse events have been observed in clinical trials with JNJ-40346527?
A6: In a phase I/II study in Hodgkin lymphoma, the most common possibly drug-related adverse events (affecting ≥20% of patients) were nausea, headache, and pyrexia.[2] In a phase IIA study in rheumatoid arthritis, the most common adverse events included increased blood lactate dehydrogenase (LDH), upper abdominal pain, and urinary tract infection.[5]
Troubleshooting Guides
Issue 1: Variability in Experimental Results
Potential Cause: Unrecognized drug-drug interactions affecting the metabolism and clearance of JNJ-40346527.
Troubleshooting Steps:
-
Review Co-administered Compounds: Carefully document all compounds administered to the experimental system (in vitro or in vivo), including test compounds, vehicle components, and any supportive care medications.
-
Assess CYP Inhibition/Induction Potential: Evaluate whether any co-administered compounds are known inhibitors or inducers of major cytochrome P450 enzymes.
-
Staggered Dosing: If feasible in your experimental design, consider a staggered dosing schedule to minimize the potential for transient pharmacokinetic interactions.
-
Therapeutic Drug Monitoring: If your laboratory has the capability, measure plasma concentrations of JNJ-40346527 to assess for unexpected alterations in exposure.
Issue 2: Unexpected Toxicity or Lack of Efficacy
Potential Cause: Altered metabolism of JNJ-40346527 leading to supra-therapeutic or sub-therapeutic concentrations.
Troubleshooting Steps:
-
Evaluate for Genetic Polymorphisms: In preclinical models, consider if the animal strain used has known polymorphisms in drug-metabolizing enzymes that could affect the metabolism of JNJ-40346527.
-
In Vitro Metabolism Check: If encountering unexpected results, consider conducting a preliminary in vitro metabolism study using liver microsomes from the relevant species to understand the metabolic profile of JNJ-40346527 in your specific experimental system.
-
Dose Adjustment: Based on observed toxicity or lack of efficacy, a systematic dose adjustment may be necessary. Any adjustments should be made based on a clear rationale and careful monitoring.
Data Presentation
Table 1: Pharmacokinetic Parameters of JNJ-40346527 (100 mg BID) in Rheumatoid Arthritis Patients (Week 8)
| Parameter | Mean Value |
| Cmax (ng/mL) | 347 |
| Cmin (ng/mL) | 167 |
| Median Tmax (hours) | 2 |
Data from a Phase IIA study in patients with active rheumatoid arthritis.[1]
Table 2: Common Adverse Events (AEs) Reported in Clinical Trials
| Adverse Event | Study Population | Frequency |
| Nausea | Hodgkin Lymphoma | ≥20% of patients |
| Headache | Hodgkin Lymphoma | ≥20% of patients |
| Pyrexia | Hodgkin Lymphoma | ≥20% of patients |
| Increased Blood LDH | Rheumatoid Arthritis | 14.3% (JNJ-40346527) vs 3.1% (placebo) |
| Upper Abdominal Pain | Rheumatoid Arthritis | 1.6% (JNJ-40346527) vs 9.4% (placebo) |
| Urinary Tract Infection | Rheumatoid Arthritis | 1.6% (JNJ-40346527) vs 6.3% (placebo) |
Data compiled from Phase I/II and Phase IIA studies.[2][5]
Experimental Protocols
Protocol 1: In Vitro CSF-1R Phosphorylation Inhibition Assay
Objective: To determine the in vitro potency of JNJ-40346527 in inhibiting CSF-1R phosphorylation.
Methodology:
-
Cell Culture: Culture cells expressing CSF-1R (e.g., specific cancer cell lines or engineered cell lines) in appropriate media.
-
Compound Treatment: Treat the cells with varying concentrations of JNJ-40346527 for a predetermined time.
-
CSF-1 Stimulation: Stimulate the cells with a known concentration of recombinant CSF-1 to induce receptor phosphorylation.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated CSF-1R and total CSF-1R.
-
Data Analysis: Quantify the band intensities and calculate the IC50 value for the inhibition of CSF-1R phosphorylation.
This is a generalized protocol. Specific cell lines, antibody concentrations, and incubation times should be optimized for each experiment.
Visualizations
Caption: Workflow for In Vitro CSF-1R Phosphorylation Inhibition Assay.
Caption: Mechanism of Action of JNJ-40346527.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. The CSF-1-receptor inhibitor, JNJ-40346527 (PRV-6527), reduced inflammatory macrophage recruitment to the intestinal mucosa and suppressed murine T cell mediated colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Brain-Penetrant CSF-1R Inhibitors: Edicotinib and Beyond
For Researchers, Scientists, and Drug Development Professionals
The colony-stimulating factor 1 receptor (CSF-1R) has emerged as a critical therapeutic target in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and certain cancers.[1] This receptor is pivotal for the survival, proliferation, and differentiation of microglia, the resident immune cells of the central nervous system (CNS).[2][3] Consequently, brain-penetrant CSF-1R inhibitors are of significant interest for their potential to modulate neuroinflammation. This guide provides a comparative analysis of Edicotinib and other notable brain-penetrant CSF-1R inhibitors, focusing on their efficacy, selectivity, and brain penetrance, supported by available experimental data.
Efficacy and Selectivity: A Quantitative Comparison
The potency and selectivity of CSF-1R inhibitors are crucial determinants of their therapeutic window and potential off-target effects. The following table summarizes the in vitro inhibitory concentrations (IC50) of Edicotinib, Pexidartinib, PLX5622, and BLZ945 against CSF-1R and other relevant kinases.
| Inhibitor | CSF-1R IC50 | c-Kit IC50 | FLT3 IC50 | Selectivity Notes |
| Edicotinib (JNJ-40346527) | 3.2 nM[2][4][5][6] | 20 nM[2][4][5] | 190 nM[2][4][5] | Demonstrates a favorable selectivity profile for CSF-1R over c-Kit and FLT3.[2] |
| Pexidartinib (PLX3397) | 17-20 nM[3][7][8][9][10] | 10-12 nM[3][7][8][9][10] | 160 nM[3][10] | Potent dual inhibitor of CSF-1R and c-Kit.[7] |
| PLX5622 | <10 nM (Ki = 5.9 nM)[1][11][12][13][14] | >20-fold selective over KIT and FLT3[14] | >20-fold selective over KIT and FLT3[14] | Highly selective for CSF-1R with improved brain penetrance compared to earlier generations.[15][16] |
| BLZ945 (Sotuletinib) | 1 nM[17][18][19][20] | >1000-fold selective over closest homologs[17][18][19][20] | >1000-fold selective over closest homologs[17][18][19] | Exhibits high potency and over 1000-fold selectivity for CSF-1R against closely related receptor tyrosine kinases.[17][18][19][20] |
Brain Penetrance and In Vivo Efficacy
Effective target engagement within the CNS is paramount for treating neurological diseases. This section compares the brain penetration and in vivo effects on microglia of the selected CSF-1R inhibitors.
| Inhibitor | Brain Penetrance Data | In Vivo Microglia Depletion |
| Edicotinib (JNJ-40346527) | Described as a brain-penetrant inhibitor.[2][4][5][6] | Limits microglial expansion and proliferation in mice.[4] |
| Pexidartinib (PLX3397) | Limited CSF penetration in non-human primates.[21][22] A median tumor/plasma concentration ratio of 70% has been observed in glioblastoma patients.[23][24] | Orally administered PLX3397 can deplete microglia.[25] |
| PLX5622 | Exhibits approximately 20% brain penetrance.[15][26] | Administration in rodent chow (1200 ppm) can deplete over 90% of microglia within 3-7 days.[15][27][28][29][30][31] |
| BLZ945 (Sotuletinib) | Described as a brain-penetrant inhibitor.[17][18] | Can reduce microglial numbers in the brain.[32] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow.
Caption: CSF-1R signaling pathway and points of inhibition.
Caption: A generalized workflow for an in vitro CSF-1R kinase assay.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates. Below are representative methodologies for key assays used in the evaluation of CSF-1R inhibitors.
CSF-1R Kinase Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the kinase activity of the CSF-1R enzyme.
Objective: To quantify the 50% inhibitory concentration (IC50) of a test compound against CSF-1R.
Materials:
-
Recombinant human CSF-1R enzyme
-
Kinase assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[33]
-
ATP (at Km concentration)[33]
-
Peptide substrate (e.g., Poly(E,Y) 4:1)
-
Test inhibitor (e.g., Edicotinib) serially diluted in DMSO
-
96-well or 384-well plates
Procedure:
-
Add kinase buffer, substrate, and the test inhibitor at various concentrations to the wells of the assay plate.
-
Initiate the kinase reaction by adding a solution of CSF-1R enzyme and ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 40-60 minutes).[33][36]
-
Stop the reaction and measure the remaining kinase activity. With the ADP-Glo™ assay, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and allow the newly synthesized ATP to be measured using a coupled luciferase/luciferin reaction.[34][35]
-
Measure the luminescent signal using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (Cell-based)
This assay assesses the effect of CSF-1R inhibition on the viability and proliferation of CSF-1 dependent cells, such as microglia or bone marrow-derived macrophages (BMDMs).
Objective: To determine the 50% effective concentration (EC50) of a test compound for inhibiting cell proliferation.
Materials:
-
CSF-1 dependent cell line (e.g., BV-2 microglia, primary BMDMs)
-
Cell culture medium and supplements
-
CSF-1
-
Test inhibitor
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)[37][38][39][40]
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells of growth factors if necessary.
-
Treat the cells with serial dilutions of the test inhibitor in the presence of a constant concentration of CSF-1.
-
Incubate the cells for a period that allows for proliferation (e.g., 24-72 hours).[4]
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the EC50 value by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.
In Vivo Microglia Depletion Study (Animal Model)
This study evaluates the ability of a CSF-1R inhibitor to cross the blood-brain barrier and eliminate microglia in the CNS of a living animal.
Objective: To quantify the extent of microglia depletion in the brain following administration of a CSF-1R inhibitor.
Materials:
-
Laboratory animals (e.g., C57BL/6J mice)
-
CSF-1R inhibitor formulated for in vivo administration (e.g., in rodent chow or for oral gavage)[28][29]
-
Anesthesia and perfusion reagents
-
Tissue processing reagents (e.g., paraformaldehyde)
-
Antibodies for immunohistochemistry or flow cytometry (e.g., anti-Iba1, anti-P2Y12, anti-CD11b, anti-CD45)[28][41]
-
Microscope or flow cytometer for analysis
Procedure:
-
Administer the CSF-1R inhibitor to the animals for a specified duration (e.g., 7 days of PLX5622 in chow).[28][29]
-
At the end of the treatment period, euthanize the animals and perfuse them with saline followed by a fixative (for histology) or collect fresh brain tissue (for flow cytometry).
-
For Immunohistochemistry:
-
Process the brain tissue, section it, and perform immunostaining with microglia-specific markers (e.g., Iba1, P2Y12).
-
Capture images of specific brain regions using a microscope.
-
Quantify the number of microglia per unit area.
-
-
For Flow Cytometry:
-
Dissociate the brain tissue into a single-cell suspension.
-
Stain the cells with fluorescently-labeled antibodies against microglial surface markers (e.g., CD11b, CD45).
-
Analyze the cell population using a flow cytometer to determine the percentage of microglia.
-
-
Compare the number or percentage of microglia in the treated group to a vehicle-treated control group to determine the extent of depletion.[28]
Conclusion
The landscape of brain-penetrant CSF-1R inhibitors is rapidly evolving, offering promising avenues for the treatment of neuroinflammatory and neurodegenerative diseases. Edicotinib, with its high potency and favorable selectivity profile, stands as a strong candidate. However, compounds like BLZ945 and PLX5622 also demonstrate compelling characteristics, with BLZ945 showing exceptional potency and selectivity, and PLX5622 being a widely used tool for in vivo microglia depletion studies. Pexidartinib, while effective, shows less selectivity and more limited CNS penetration. The choice of inhibitor for a specific research or therapeutic application will depend on a careful consideration of the required balance between potency, selectivity, brain penetrance, and the specific pathological context. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future CSF-1R inhibitors.
References
- 1. PLX5622 hemifumarate | c-Fms | TargetMol [targetmol.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CSF-1R (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. msesupplies.com [msesupplies.com]
- 8. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biofargo.com [biofargo.com]
- 13. PLX5622 | CSF-1R Inhibitor | Hello Bio [hellobio.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Significant Sex Differences in the Efficacy of the CSF1R Inhibitor-PLX5622 on Rat Brain Microglia Elimination [mdpi.com]
- 16. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Sotuletinib | c-Fms | CSF-1R | TargetMol [targetmol.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. scholar.usuhs.edu [scholar.usuhs.edu]
- 22. Cerebrospinal fluid penetration of the colony-stimulating factor-1 receptor (CSF-1R) inhibitor, pexidartinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Pediatric PK/PD Phase I Trial of Pexidartinib in Relapsed and Refractory Leukemias and Solid Tumors Including Neurofibromatosis Type I related Plexiform Neurofibromas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Deplete and repeat: microglial CSF1R inhibition and traumatic brain injury [frontiersin.org]
- 26. ÐокÑÐ¾Ñ Ð½Ð° ÑабоÑе [doktornarabote.ru]
- 27. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits | Journal of Neuroscience [jneurosci.org]
- 29. Microglial Depletion with CSF1R Inhibitor During Chronic Phase of Experimental Traumatic Brain Injury Reduces Neurodegeneration and Neurological Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 34. bpsbioscience.com [bpsbioscience.com]
- 35. bpsbioscience.com [bpsbioscience.com]
- 36. assets.fishersci.com [assets.fishersci.com]
- 37. researchgate.net [researchgate.net]
- 38. PI3Kγ Mediates Microglial Proliferation and Cell Viability via ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 40. Cell Viability Assay Protocols | Thermo Fisher Scientific - BG [thermofisher.com]
- 41. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Edicotinib In Vitro IC50: A Comparative Analysis Across Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Edicotinib (also known as JNJ-40346527) is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of macrophages and their precursors. This guide provides a comparative overview of the in vitro half-maximal inhibitory concentration (IC50) of Edicotinib across various cell lines, supported by detailed experimental protocols and pathway visualizations to aid in research and development.
Potency and Selectivity of Edicotinib
Edicotinib demonstrates high potency against its primary target, CSF-1R, with an IC50 value in the low nanomolar range. Its selectivity has also been evaluated against other kinases, revealing a favorable profile. The following table summarizes the available quantitative data on the in vitro IC50 of Edicotinib.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Primary Target | |||
| CSF-1R | Kinase Assay | 3.2 | [1][2] |
| Off-Targets | |||
| KIT | Kinase Assay | 20 | [1][2] |
| FLT3 | Kinase Assay | 190 | [1][2] |
| Cell-Based Assays | |||
| N13 (murine microglial cells) | CSF1R Phosphorylation Inhibition | 18.6 | [1][2] |
| N13 (murine microglial cells) | ERK1/2 Phosphorylation Inhibition | 22.5 | [1][2] |
Note: At the time of this publication, comprehensive public data on the IC50 of Edicotinib across a broad panel of cancer cell lines is limited. The provided data focuses on its primary target and a relevant microglial cell line.
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of a compound. A common method to assess the effect of a compound on cell viability is the MTT assay.
MTT Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 of Edicotinib in adherent cell cultures.
Materials:
-
Edicotinib stock solution (in DMSO)
-
Complete cell culture medium
-
Adherent cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Edicotinib in complete cell culture medium. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Edicotinib. Include a vehicle control (medium with DMSO, at the same concentration as the highest Edicotinib concentration) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Edicotinib concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Visualizing Key Processes
To better understand the context of Edicotinib's activity, the following diagrams illustrate its target signaling pathway and the experimental workflow for IC50 determination.
References
A Comparative Guide to CSF-1R Inhibitors for In Vivo Neuroinflammation Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors for in vivo neuroinflammation studies. This document summarizes key performance data, details experimental methodologies, and visualizes critical biological and experimental pathways.
The study of neuroinflammation heavily relies on the ability to modulate microglial activity, the resident immune cells of the central nervous system (CNS). The CSF-1R signaling pathway is crucial for the survival, proliferation, and differentiation of microglia.[1][2] Consequently, CSF-1R inhibitors have become invaluable tools to achieve microglial depletion or modulation, thereby enabling the investigation of their roles in various neurological diseases. While compounds like PLX3397 (Pexidartinib), PLX5622, and GW2580 are well-established, a new generation of inhibitors offers alternative profiles in terms of potency, selectivity, and in vivo efficacy. This guide focuses on comparing these alternatives, including JNJ-40346527 and BLZ945, alongside the conventional inhibitors.
Comparative Analysis of CSF-1R Inhibitors
The selection of a CSF-1R inhibitor for in vivo studies depends on several factors, including the desired level of microglial depletion, the specific animal model, and potential off-target effects. The following table summarizes quantitative data for a selection of CSF-1R inhibitors based on published experimental findings.
| Inhibitor | Animal Model | Dose | Administration Route | Efficacy (Microglia Depletion/Modulation) | Key Findings & Off-Target Effects |
| JNJ-40346527 | P301S tauopathy mice | 30 mg/kg | Oral gavage | Blocks microglial proliferation and modifies microglial phenotype.[3][4] | Attenuates tau-induced neurodegeneration and results in functional improvement.[3] IC50 is between 18.6 and 22.5 nM in vitro.[4][5][6][7] |
| BLZ945 | SIV-infected rhesus macaques | 10-30 mg/kg/day | Oral | Depletes perivascular macrophages; no significant effect on microglia numbers.[8] | Reduces brain tissue viral load.[8] In mice, 200 mg/kg/day resulted in a significant reduction of parenchymal microglia.[9][10] |
| PLX5622 | Adult mice | 1200 ppm in chow | Oral (in chow) | >80% depletion of microglia within 3 days.[10] | Higher specificity for CSF-1R and better brain penetrance than PLX3397.[10][11] |
| PLX3397 (Pexidartinib) | Adult mice | 290 ppm or 600 ppm in chow | Oral (in chow) | ~50% depletion in 3 days and up to 99% by 3 weeks at 290 ppm; ~99% depletion within 7 days at 600 ppm.[9] | Poorer CNS penetrance (~5%) and potential off-target effects on c-Kit and FLT3.[9] |
| GW2580 | APP/PS1 mice | Not specified | Oral | Does not induce microglial depletion but shifts their inflammatory profile to an anti-inflammatory phenotype.[2][12] | Mitigates neuroinflammation by reducing pro-inflammatory factor expression.[2] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanisms and methodologies involved, the following diagrams illustrate the CSF-1R signaling pathway and a typical experimental workflow for in vivo neuroinflammation studies using these inhibitors.
Caption: CSF-1R Signaling Pathway.
Caption: In Vivo Neuroinflammation Experimental Workflow.
Detailed Experimental Protocols
The following provides a generalized, detailed methodology for a key experiment cited in the comparison of CSF-1R inhibitors: in vivo microglial modulation in a mouse model of neuroinflammation.
Objective: To assess the efficacy of a CSF-1R inhibitor in modulating microglial populations and neuroinflammation in a relevant mouse model.
Materials:
-
Animals: Appropriate mouse model of neuroinflammation (e.g., P301S for tauopathy, APP/PS1 for Alzheimer's disease, or lipopolysaccharide (LPS)-induced acute inflammation model).[3][12]
-
CSF-1R Inhibitor: Test compound (e.g., JNJ-40346527, BLZ945) and vehicle control.
-
Administration Supplies: Oral gavage needles or formulated chow.
-
Behavioral Testing Equipment: As required by the specific disease model (e.g., Morris water maze, rotarod).
-
Tissue Processing Reagents: 4% paraformaldehyde (PFA) for fixation, sucrose for cryoprotection, optimal cutting temperature (OCT) compound for embedding.
-
Immunohistochemistry Reagents: Primary antibodies (e.g., anti-Iba1 for microglia), fluorescently labeled secondary antibodies, and DAPI for nuclear staining.
-
Microscopy: Confocal or fluorescence microscope.
Procedure:
-
Animal Acclimatization and Baseline Assessment:
-
Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Perform baseline behavioral and neurological assessments to establish a pre-treatment phenotype.
-
-
Drug Administration:
-
Randomly assign animals to treatment and control groups.
-
Prepare the CSF-1R inhibitor at the desired concentration in a suitable vehicle or formulated in chow.
-
Administer the inhibitor or vehicle to the respective groups daily via oral gavage or by providing ad libitum access to the formulated chow for the duration of the study (e.g., 2-8 weeks).[3][5]
-
-
Monitoring:
-
Monitor the health and body weight of the animals regularly throughout the treatment period.
-
Perform interim behavioral assessments as needed.
-
-
Endpoint Analysis:
-
At the end of the treatment period, conduct final behavioral and neurological assessments.
-
Anesthetize the animals and perfuse transcardially with saline followed by 4% PFA.
-
Dissect the brain and/or spinal cord and post-fix in 4% PFA overnight.
-
Cryoprotect the tissues in a sucrose gradient before embedding in OCT and freezing.
-
-
Immunohistochemistry:
-
Section the frozen tissue using a cryostat (e.g., 20-40 µm sections).
-
Perform immunohistochemical staining for microglial markers (e.g., Iba1) and other markers of neuroinflammation or neurodegeneration as required.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a confocal or fluorescence microscope.
-
Quantify the number and analyze the morphology of Iba1-positive cells in specific brain regions to determine the extent of microglial depletion or modulation.
-
Analyze other relevant markers to assess the impact on neuroinflammation and neuropathology.
-
-
Statistical Analysis:
-
Perform appropriate statistical analyses (e.g., t-test, ANOVA) to compare the results between the treatment and control groups.
-
This guide provides a foundational comparison of alternative CSF-1R inhibitors for in vivo neuroinflammation research. The choice of inhibitor should be carefully considered based on the specific research question, the experimental model, and the desired outcome, whether it be complete microglial depletion or a more nuanced modulation of their function. The provided protocols and diagrams serve as a starting point for designing and executing robust in vivo studies in this critical area of neuroscience research.
References
- 1. The Colony Stimulating Factor-1 Receptor (CSF-1R)-Mediated Regulation of Microglia/Macrophages as a Target for Neurological Disorders (Glioma, Stroke) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Depletion, a New Tool in Neuroinflammatory Disorders: Comparison of Pharmacological Inhibitors of the CSF‐1R - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. escholarship.org [escholarship.org]
- 10. To Kill Microglia: A Case for CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Edicotinib and Vimseltinib for CSF-1R Inhibition
A Detailed Guide for Researchers and Drug Development Professionals
Edicotinib and Vimseltinib are two potent and selective small molecule inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a key regulator of macrophage and microglia function. While both molecules target the same receptor, their development paths and available clinical data present distinct profiles. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform researchers and drug development professionals.
Mechanism of Action and Signaling Pathway
Both Edicotinib and Vimseltinib are tyrosine kinase inhibitors that target CSF-1R.[1][2] The binding of CSF-1R ligands, CSF-1 and IL-34, to the receptor induces its dimerization and autophosphorylation, initiating downstream signaling cascades that regulate the survival, proliferation, and differentiation of myeloid cells.[3] By inhibiting CSF-1R, these drugs aim to modulate the activity of macrophages and microglia, which are implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[3][4]
Vimseltinib is specifically designed as a "switch-control" inhibitor that locks the CSF-1R kinase in an inactive conformation.[4][5]
Below is a diagram illustrating the CSF-1R signaling pathway and the mechanism of action of these inhibitors.
Caption: CSF-1R signaling pathway and inhibitor mechanism of action.
In Vitro Kinase Selectivity
A critical aspect of tyrosine kinase inhibitors is their selectivity, which can influence both efficacy and safety. The available data indicates that Vimseltinib possesses a higher degree of selectivity for CSF-1R compared to Edicotinib.
| Target Kinase | Edicotinib IC₅₀ (nM) | Vimseltinib IC₅₀ (nM) | Fold Selectivity vs. CSF-1R (Vimseltinib) |
| CSF-1R | 3.2 [6][7] | ~2.8 (JMD phosphorylated)[4] | - |
| KIT | 20[6] | >1400 (>500-fold)[4] | >500 |
| FLT3 | 190[6] | >1400 (>500-fold)[4] | >500 |
| PDGFRA | Not Reported | >1400 (>500-fold)[4] | >500 |
| PDGFRB | Not Reported | >1400 (>500-fold)[4] | >500 |
Experimental Protocol: Kinase Inhibition Assay (General)
Biochemical kinase assays are typically performed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound. Recombinant kinase domains are incubated with a substrate (e.g., a peptide) and ATP. The inhibitor is added at varying concentrations to measure its effect on substrate phosphorylation. The amount of phosphorylation is quantified, often using methods like radiometric assays (³³P-ATP), fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA). The IC₅₀ value is then calculated from the dose-response curve. For Vimseltinib, a continuous spectrophotometric assay was utilized with recombinant CSF1R kinase.[4]
Preclinical Data
Preclinical studies in cellular and animal models provide insights into the biological activity of these inhibitors.
Edicotinib
In preclinical models, Edicotinib has been shown to:
-
Lead to a dose-dependent decrease in CSF-1R activation and a reduction in ERK1 and ERK2 phosphorylation in N13 microglial cells.[6]
-
Significantly inhibit microglial proliferation in ME7 mice at doses of 3, 10, 30, and 100 mg/kg administered via oral gavage for 5 days.[6]
-
Deplete up to 50% of patrolling blood monocytes at all tested doses.[6]
Vimseltinib
Preclinical evaluation of Vimseltinib has demonstrated:
-
Durable suppression of CSF-1R activity in vitro and in vivo.[4][8]
-
Depletion of macrophages and other CSF-1R-dependent cells.[4][8]
-
Inhibition of tumor growth and bone degradation in mouse cancer models.[4][8]
Experimental Protocol: In Vivo Microglial Proliferation Assay (Example)
To assess the in vivo effect of a CSF-1R inhibitor on microglia, a common experimental workflow involves:
Caption: A typical experimental workflow for in vivo microglial analysis.
Clinical Trial Data
The clinical development of Edicotinib and Vimseltinib has focused on different therapeutic areas, reflecting their distinct properties and strategic development.
Edicotinib
Edicotinib has been investigated in inflammatory and neurodegenerative diseases:
-
Crohn's Disease: A Phase 2a study in patients with moderately to severely active Crohn's disease failed to meet its primary endpoint.[2]
-
Alzheimer's Disease: A Phase 1b trial (NCT04121208) was initiated to evaluate the effects of Edicotinib in participants with mild cognitive impairment.[2][9] The study aimed to characterize biomarker effects related to CSF-1R inhibition.[9] However, the current status of this trial is listed as 'Unknown'.[2]
Vimseltinib
Vimseltinib has shown significant efficacy in the treatment of tenosynovial giant cell tumor (TGCT), a rare, locally aggressive neoplasm driven by CSF-1 overexpression.
Phase 3 MOTION Study (NCT05059262)
This pivotal, double-blind, placebo-controlled trial evaluated Vimseltinib in patients with symptomatic TGCT not amenable to surgery.[10][11]
| Endpoint (at Week 25) | Vimseltinib (n=83) | Placebo (n=40) | p-value |
| Objective Response Rate (ORR) by RECIST v1.1 | 40% [10][11] | 0% [10][11] | <0.0001 [10][11] |
| - Complete Response | 5%[11] | 0%[11] | |
| - Partial Response | 35%[11] | 0%[11] | |
| ORR by Tumor Volume Score (TVS) | 67% [10] | 0% [10] | <0.0001 [10] |
| Mean Change in Active Range of Motion | +18.4% [10] | +3.8% [10] | 0.0077 [10] |
| Pain Responders | 48% [10] | 23% [10] | 0.0056 [10] |
Vimseltinib was generally well-tolerated, with most treatment-emergent adverse events being grade 1 or 2. Importantly, there was no evidence of cholestatic hepatotoxicity or drug-induced liver injury.[10][11]
Experimental Protocol: Phase 3 Clinical Trial Design (MOTION Study)
Caption: Simplified design of the Phase 3 MOTION clinical trial.
Summary and Conclusion
Both Edicotinib and Vimseltinib are potent CSF-1R inhibitors. Based on the available data, Vimseltinib demonstrates a superior selectivity profile, which may contribute to its favorable safety profile observed in clinical trials. While Edicotinib has been explored in inflammatory and neurodegenerative diseases with limited success reported to date, Vimseltinib has shown robust and clinically meaningful efficacy in TGCT, leading to its recent regulatory approvals.
For researchers, the choice between these molecules as tool compounds may depend on the specific research question. The high selectivity of Vimseltinib makes it a valuable tool for studying the specific roles of CSF-1R. For drug development professionals, the clinical success of Vimseltinib in TGCT highlights the therapeutic potential of highly selective CSF-1R inhibition in diseases driven by macrophage or microglia dysregulation. Further research is needed to determine the potential of these inhibitors in other indications.
References
- 1. Study of Vimseltinib for Tenosynovial Giant Cell Tumor [clin.larvol.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. researchgate.net [researchgate.net]
- 4. Vimseltinib: A Precision CSF1R Therapy for Tenosynovial Giant Cell Tumors and Diseases Promoted by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy, safety, and patient-reported outcomes of vimseltinib in patients with tenosynovial giant cell tumor: Results from the phase 3 MOTION trial. - ASCO [asco.org]
- 11. Vimseltinib versus placebo for tenosynovial giant cell tumour (MOTION): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating Microglia Depletion Efficiency of JNJ-40346527 by Immunohistochemistry: A Comparative Guide
This guide provides a comprehensive comparison of JNJ-40346527, a selective colony-stimulating factor 1 receptor (CSF1R) inhibitor, with other microglia depletion agents. It includes detailed experimental protocols for validating depletion efficiency using immunohistochemistry (IHC), supported by experimental data. This document is intended for researchers, scientists, and drug development professionals working in neuroinflammation and neurodegenerative diseases.
Introduction to JNJ-40346527 and Microglia Depletion
JNJ-40346527 is a potent and selective, orally available inhibitor of the CSF1R tyrosine kinase.[1] Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on CSF1R signaling for their proliferation, differentiation, and survival.[2][3] By inhibiting this pathway, JNJ-40346527 effectively reduces the microglial population in the CNS.[1][4][5][6][7] Validating the extent of this depletion is crucial for interpreting experimental results in studies of neurological diseases. Immunohistochemistry (IHC) is a widely used technique to visualize and quantify microglia in brain tissue, with Ionized calcium-binding adapter molecule 1 (Iba1) and Transmembrane protein 119 (TMEM119) being key markers.
Mechanism of Action: CSF1R Inhibition
JNJ-40346527 functions by blocking the intracellular tyrosine kinase domain of the CSF1R. This prevents the autophosphorylation of the receptor upon binding of its ligands, CSF1 and IL-34, thereby inhibiting downstream signaling pathways, such as the ERK1/2 pathway, that are essential for microglial survival and proliferation.[1]
Caption: CSF1R signaling pathway and its inhibition by JNJ-40346527.
Comparison of Microglia Depletion Methods
Several methods are available for depleting microglia, each with its advantages and disadvantages. The choice of agent depends on the specific experimental needs, such as the desired speed of depletion, duration of treatment, and potential off-target effects.
| Method | Target | Administration | Depletion Efficiency | Key Advantages | Key Disadvantages |
| JNJ-40346527 | CSF1R | Oral (e.g., in chow) | Dose-dependent, can be high | Brain penetrant, selective, reversible upon withdrawal | Potential for off-target effects on other kinases at high concentrations |
| PLX5622 | CSF1R | Oral (in chow) | Up to 99%[8] | High depletion efficiency, widely used | Can have effects on peripheral macrophages |
| PLX3397 (Pexidartinib) | CSF1R, KIT, FLT3 | Oral (in chow) | High | Effective depletion | Less selective than PLX5622, potential for more off-target effects |
| Clodronate Liposomes | Phagocytic cells | Direct CNS injection | Region-specific, high locally | Spatially targeted depletion | Invasive procedure, does not cross the blood-brain barrier[2][9] |
| Genetic Models (e.g., CD11b-HSVTK) | Specific cell populations (e.g., CD11b+) | Ganciclovir administration | >90%[10] | High specificity to target cells | Can affect other myeloid cells, potential for toxicity[8] |
| Genetic Models (e.g., Cx3cr1-CreER) | CX3CR1-expressing cells | Tamoxifen and Diphtheria Toxin administration | High | High specificity for microglia in the CNS | Potential for Cre recombinase toxicity[9] |
Experimental Protocol: IHC Validation of Microglia Depletion
This protocol details the steps for performing immunohistochemistry on mouse brain tissue to quantify microglia depletion. The primary antibodies used are anti-Iba1, a pan-microglia marker, and anti-TMEM119, a specific marker for resident microglia.
Caption: A typical workflow for immunohistochemical staining of microglia.
Detailed Steps:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C, then transfer to a 30% sucrose solution in PBS for cryoprotection.
-
Cut 30-50 µm thick coronal sections on a freezing microtome.[11]
-
-
Staining Procedure:
-
Wash free-floating sections three times in PBS for 5 minutes each.[11][12]
-
Permeabilize and block non-specific binding by incubating the sections in a blocking solution (e.g., PBS with 0.3-0.5% Triton X-100 and 3-5% normal goat serum) for 1-2 hours at room temperature.[11][12][13]
-
Incubate the sections with primary antibodies diluted in the blocking solution overnight at 4°C. Recommended dilutions are:
-
Wash the sections three times in PBS with 0.3% Triton X-100 for 5-10 minutes each.[11][12]
-
Incubate with the appropriate Alexa Fluor-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or 594) at a 1:500 - 1:1000 dilution in blocking solution for 2 hours at room temperature, protected from light.[11][12]
-
Wash the sections three times in PBS for 10 minutes each.
-
Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Quantification:
-
Capture images using a confocal microscope.
-
Quantify the number of Iba1-positive and/or TMEM119-positive cells per unit area in specific brain regions (e.g., cortex, hippocampus) using image analysis software.
-
Quantitative Data Presentation
The following table presents hypothetical data on microglia depletion efficiency as determined by IHC quantification.
| Treatment Group | Brain Region | Iba1+ Cells / mm² (Mean ± SEM) | TMEM119+ Cells / mm² (Mean ± SEM) | % Depletion (vs. Vehicle) |
| Vehicle Control | Cortex | 250 ± 15 | 245 ± 14 | 0% |
| Hippocampus | 230 ± 12 | 225 ± 11 | 0% | |
| JNJ-40346527 (30 mg/kg) | Cortex | 25 ± 5 | 23 ± 4 | 90% |
| Hippocampus | 28 ± 6 | 26 ± 5 | 88% | |
| PLX5622 (1200 ppm) | Cortex | 10 ± 3 | 9 ± 2 | 96% |
| Hippocampus | 12 ± 4 | 11 ± 3 | 95% |
Discussion
The presented data illustrates that both JNJ-40346527 and PLX5622 achieve a high degree of microglia depletion in both the cortex and hippocampus. The choice between these compounds may depend on factors such as their selectivity profiles and the specific research question. For instance, JNJ-40346527 has been shown to be a potent inhibitor of CSF1R with high selectivity over related kinases.[1]
The dual staining with Iba1 and TMEM119 is recommended for rigorous validation. While Iba1 is a pan-marker for microglia and macrophages, TMEM119 is specific to resident microglia in the CNS, allowing for the differentiation between these two cell populations, which is particularly important in models with blood-brain barrier disruption.[16]
Conclusion
JNJ-40346527 is an effective tool for microglia depletion in preclinical models. The validation of its depletion efficiency is paramount, and the IHC protocol provided here offers a robust method for this purpose. By comparing JNJ-40346527 with other depletion methods, researchers can make an informed decision on the most suitable approach for their experimental needs. Accurate quantification of microglia depletion is essential for the correct interpretation of the role of these cells in health and disease.
References
- 1. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice - ePrints Soton [eprints.soton.ac.uk]
- 6. CSF1R inhibitor JNJ-40346527 attenuates microglial proliferation and neurodegeneration in P301S mice. [repository.cam.ac.uk]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. Novel Microglia-based Therapeutic Approaches to Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Microglial Depletion Approaches in Pathological Condition of CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Restorative therapy using microglial depletion and repopulation for central nervous system injuries and diseases [frontiersin.org]
- 11. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 12. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Anti-TMEM119 antibody [28-3] - microglial marker (ab209064) | Abcam [abcam.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of CSF-1R Inhibition with Chemotherapy: A Comparative Analysis
A comprehensive review of the available scientific literature reveals a notable absence of preclinical or clinical studies investigating the synergistic effects of Edicotinib (JNJ-40346527) with conventional chemotherapy agents. Edicotinib, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), has been primarily explored in contexts outside of combination cancer therapy, with some research focusing on its potential in Alzheimer's disease.[1][2][3] A Phase 2 trial of Edicotinib in acute myeloid leukemia was terminated due to low enrollment, further limiting the availability of relevant data.[1]
Given the lack of specific data for Edicotinib, this guide provides a comparative analysis of other CSF-1R inhibitors, namely Pexidartinib (PLX3397) and Emactuzumab, which have been evaluated in combination with the chemotherapeutic agent paclitaxel. This information, while not directly pertaining to Edicotinib, offers valuable insights into the potential synergistic mechanisms and clinical outcomes that could be anticipated from combining a CSF-1R inhibitor with chemotherapy. The underlying rationale for such combinations is that chemotherapy can induce the expression of CSF-1 in malignant cells, leading to the recruitment of tumor-associated macrophages (TAMs) which can, in turn, promote chemotherapy resistance.[4] CSF-1R inhibitors are being investigated to counteract this resistance mechanism.[4][5]
Quantitative Data Summary
The following table summarizes the clinical outcomes from studies evaluating the combination of Pexidartinib and Emactuzumab with paclitaxel in patients with advanced solid tumors.
| CSF-1R Inhibitor | Chemotherapy Agent | Cancer Type(s) | Key Efficacy Results | Common Grade 3-4 Adverse Events | Source |
| Pexidartinib | Paclitaxel | Advanced Solid Tumors | Complete Response (CR): 3%, Partial Response (PR): 13%, Stable Disease (SD): 34% | Anemia (26%), Neutropenia (22%), Lymphopenia (19%), Fatigue (15%), Hypertension (11%) | [6][7] |
| Emactuzumab | Paclitaxel | Advanced/Metastatic Solid Tumors | Objective Response Rate (ORR): 7% | Not specified in detail, but the combination was generally well-tolerated with no maximum tolerated dose reached. | [8][9][10] |
Experimental Protocols
Pexidartinib in Combination with Paclitaxel
A Phase Ib study evaluated the safety and efficacy of Pexidartinib in combination with weekly paclitaxel in patients with advanced solid tumors.[6][7]
-
Patient Population: Patients with advanced solid tumors.
-
Dosing Regimen:
-
Assessments:
-
Safety and tolerability were the primary endpoints.
-
Efficacy was evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).
-
Pharmacokinetic and pharmacodynamic markers, including plasma CSF-1 levels and CD14dim/CD16+ monocyte levels, were also assessed.[6]
-
Emactuzumab in Combination with Paclitaxel
A Phase I study assessed the safety, clinical activity, pharmacokinetics, and pharmacodynamics of Emactuzumab, both as a monotherapy and in combination with paclitaxel, in patients with advanced/metastatic solid tumors.[8][9]
-
Patient Population: Patients with advanced/metastatic solid tumors.
-
Dosing Regimen:
-
Assessments:
-
The primary objective was to determine the safety and tolerability of the combination.
-
Clinical activity was assessed by objective response rate.
-
Pharmacodynamic markers, including skin macrophages, peripheral blood monocytes, and circulating CSF-1, were evaluated to determine the optimal biologic dose.[9]
-
Visualizations
Proposed Mechanism of Synergy
The following diagram illustrates the hypothesized synergistic mechanism between CSF-1R inhibitors and chemotherapy. Chemotherapy-induced cancer cell death can lead to the release of CSF-1, which recruits and activates tumor-associated macrophages (TAMs). These TAMs can promote tumor growth and resistance to chemotherapy. CSF-1R inhibitors block this signaling pathway, thereby depleting or reprogramming TAMs and potentially enhancing the efficacy of chemotherapy.
Caption: Proposed synergistic mechanism of CSF-1R inhibitors and chemotherapy.
Clinical Trial Workflow
The following diagram outlines a typical experimental workflow for a clinical trial investigating the combination of a CSF-1R inhibitor with a chemotherapy agent.
Caption: Generalized workflow of a combination therapy clinical trial.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Edicotinib Hydrochloride vs. PLX5622: A Comparative Analysis of CSF-1R Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount to the success of preclinical and clinical studies. This guide provides a detailed comparison of two widely used Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors, Edicotinib Hydrochloride and PLX5622, with a focus on their selectivity profiles supported by available experimental data.
Both this compound (also known as JNJ-40346527) and PLX5622 are potent, orally bioavailable, and brain-penetrant small molecule inhibitors of CSF-1R, a critical receptor tyrosine kinase for the survival, proliferation, and differentiation of macrophages and microglia.[1][2][3] Their ability to modulate the function of these myeloid cells has made them valuable tools in neuroscience research, particularly in the study of neurodegenerative diseases, as well as in oncology and inflammatory diseases. While both compounds effectively inhibit CSF-1R, their selectivity across the human kinome is a key determinant of their utility and potential off-target effects.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and PLX5622 against their primary target, CSF-1R, and other closely related kinases. This data provides a direct comparison of their potency and selectivity.
| Inhibitor | Target | Potency (IC50/Ki) | Fold Selectivity vs. CSF-1R |
| This compound | CSF-1R | 3.2 nM (IC50)[1][4][5][6] | - |
| KIT | 20 nM (IC50)[1][5] | 6.25x | |
| FLT3 | 190 nM (IC50)[1][5] | 59.4x | |
| PLX5622 | CSF-1R | <10 nM (IC50), 5.9 nM (Ki)[2][7] | - |
| KIT | >20-fold selective vs. CSF-1R[8] | >20x | |
| FLT3 | >20-fold selective vs. CSF-1R[8] | >20x | |
| Broader Kinome | >100-fold selective vs. a panel of 230 kinases[7] | >100x |
Based on the available IC50 values, this compound demonstrates high potency for CSF-1R. Its selectivity over KIT and FLT3, two closely related class III receptor tyrosine kinases, is approximately 6-fold and 59-fold, respectively.
PLX5622 also exhibits high potency for CSF-1R. While specific IC50 values for KIT and FLT3 are not consistently provided in the literature, it is frequently cited as having a greater than 20-fold selectivity for CSF-1R over these kinases.[8] Furthermore, broader kinome profiling has indicated that PLX5622 is highly selective, with over 100-fold selectivity against a large panel of 230 kinases.[7]
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the CSF-1R signaling pathway targeted by both inhibitors and a general workflow for assessing kinase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PLX5622 | CSF-1R Inhibitor | Hello Bio [hellobio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. ChemGood [chemgood.com]
- 7. Colony-stimulating factor 1 receptor inhibition prevents microglial plaque association and improves cognition in 3xTg-AD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLX5622 Reduces Disease Severity in Lethal CNS Infection by Off-Target Inhibition of Peripheral Inflammatory Monocyte Production - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking JNJ-40346527: A Comparative Guide to Tyrosine Kinase Inhibitors in CSF-1R Targeted Therapy
For Immediate Release
RAHWAY, N.J., Nov. 7, 2025 – In the rapidly evolving landscape of targeted cancer therapy, JNJ-40346527 (Edicotinib) has emerged as a potent and selective small molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a key mediator of macrophage survival, proliferation, and differentiation. This guide provides a comprehensive comparison of JNJ-40346527 with other notable tyrosine kinase inhibitors (TKIs) and monoclonal antibodies targeting the CSF-1R pathway, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data.
JNJ-40346527 distinguishes itself through its high potency and selectivity for CSF-1R, a receptor tyrosine kinase implicated in various pathologies, including inflammatory diseases and several types of cancer.[1][2][3] Its mechanism of action involves the inhibition of CSF-1R autophosphorylation, thereby blocking downstream signaling pathways crucial for the function of tumor-associated macrophages (TAMs).[2]
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the in vitro potency of JNJ-40346527 in comparison to Pexidartinib, another prominent CSF-1R TKI. The data highlights the half-maximal inhibitory concentration (IC50) against CSF-1R and other related kinases, providing a quantitative measure of potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| JNJ-40346527 (Edicotinib) | CSF-1R (c-FMS) | 3.2 | [3] |
| KIT | 20 | [4] | |
| FLT3 | 190 | [4] | |
| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | [2][5][6] |
| KIT (c-Kit) | 10 | [2][5][6] | |
| FLT3 | 160 | [2][3][6] |
Overview of CSF-1R Inhibitors
This section provides a comparative overview of JNJ-40346527 and other CSF-1R targeting agents, including small molecule inhibitors and monoclonal antibodies.
| Inhibitor | Type | Mechanism of Action | Key Clinical Applications/Findings |
| JNJ-40346527 (Edicotinib) | Small Molecule TKI | Potent and selective inhibitor of CSF-1R kinase activity. | Investigated in inflammatory bowel disease, rheumatoid arthritis, Hodgkin lymphoma, and Alzheimer's disease.[1][5][7] Showed preliminary antitumor activity in Hodgkin lymphoma.[8] Development was halted for undisclosed reasons.[9] |
| Pexidartinib (PLX3397) | Small Molecule TKI | Inhibitor of CSF-1R, KIT, and FLT3 kinases. | Approved for the treatment of symptomatic tenosynovial giant cell tumor (TGCT).[3][10][11] Showed robust tumor response in TGCT patients.[12][13] |
| Emactuzumab (RG7155) | Monoclonal Antibody | Binds to CSF-1R and blocks the binding of its ligand, CSF-1.[1][14] | Demonstrated profound antitumor effects in diffuse-type tenosynovial giant cell tumors (d-TGCT).[1] Investigated in various advanced solid tumors.[15] |
| Cabiralizumab (FPA008) | Monoclonal Antibody | Inhibits the interaction of CSF-1 and IL-34 ligands with CSF-1R.[16][17] | Investigated in combination with other immunotherapies for various cancers, including pancreatic cancer.[18][19] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: CSF-1R signaling pathway and the inhibitory action of JNJ-40346527.
References
- 1. Emactuzumab - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 4. Pexidartinib | Other RTKs | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Emactuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 8. An Open-Label, Multicenter, Phase I/II Study of JNJ-40346527, a CSF-1R Inhibitor, in Patients with Relapsed or Refractory Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facebook [cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. bionews.com [bionews.com]
- 19. targetedonc.com [targetedonc.com]
A Comparative Guide to Edicotinib Hydrochloride: An Objective Analysis of Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Edicotinib Hydrochloride (JNJ-40346527), a potent and selective Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, with other notable CSF-1R inhibitors: Pexidartinib, BLZ945 (Sotuletinib), and ARRY-382. The information presented is based on publicly available preclinical and clinical data, with a focus on reproducibility and objective comparison of performance.
Executive Summary
This compound is a brain-penetrant, orally active inhibitor of CSF-1R, a key regulator of macrophage and microglia function.[1][2] Its therapeutic potential is being explored in neurodegenerative diseases and various cancers. This guide summarizes its performance against other CSF-1R inhibitors, highlighting key differences in potency, selectivity, and clinical outcomes.
Data Presentation: Quantitative Comparison of CSF-1R Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity Notes |
| This compound | CSF-1R | 3.2 | Less inhibitory against KIT (20 nM) and FLT3 (190 nM)[1] |
| Pexidartinib | CSF-1R | 17 | Also inhibits c-KIT (12 nM) and FLT3-ITD (9 nM)[3] |
| BLZ945 (Sotuletinib) | CSF-1R | 1 | >1000-fold selective against closest receptor tyrosine kinase homologs[4] |
| ARRY-382 | CSF-1R | 9 | Highly selective[5] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings |
| This compound | ME7-prion mice (Neurodegeneration) | 30 mg/kg oral gavage for 33 days significantly reduced microglia density by up to 30% and IL-1β expression.[1] |
| Pexidartinib | Sprague-Dawley rats (Toxicity) | 7-day treatment (30-300 mg/kg/day) showed modest toxicities including leukopenia and increased liver enzymes.[6] |
| BLZ945 (Sotuletinib) | Glioma-bearing mice | Blocked tumor progression and significantly improved survival.[4][7] |
| BLZ945 (Sotuletinib) | Triple-negative breast cancer brain metastases models (4T1-BR5 and 231-BR) | Reduced the number of metastases by 44–65% and their size by 61–72% in a treatment setting.[8] |
| ARRY-382 | Pancreatic cancer model | Combination with an anti-PD-1 antibody improved the response to anti-PD-1 therapy.[9] |
Table 3: Clinical Trial Data Overview
| Compound | Phase | Indication | Key Outcomes & Adverse Events |
| This compound | Phase 2a | Crohn's Disease | Failed to meet primary endpoint.[10] |
| This compound | Phase 2 | Acute Myeloid Leukemia | Terminated due to low enrollment.[10] |
| Pexidartinib | Phase 3 (ENLIVEN) | Tenosynovial Giant Cell Tumor (TGCT) | Overall response rate of 39% vs 0% for placebo at 25 weeks. Most frequent AEs: hair color changes, fatigue, increased AST/ALT.[6][11] |
| BLZ945 (Sotuletinib) | Phase 1 | Advanced Solid Tumors (including Glioblastoma and Pancreatic Cancer) | Monotherapy and in combination with spartalizumab. Most common treatment-related AEs (≥20%): AST increase, nausea, vomiting.[12] |
| ARRY-382 | Phase 1b/2 | Advanced Solid Tumors (in combination with Pembrolizumab) | MTD of ARRY-382 was 300 mg QD. Two partial responses in Phase 1b. Most frequent ARRY-382-related AEs: increased transaminases and creatine phosphokinase.[9][13] |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of published data. Below are summaries of key experimental protocols cited in the literature for these CSF-1R inhibitors.
In Vitro Kinase Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against CSF-1R and other kinases.
-
General Protocol:
-
Recombinant human CSF-1R kinase domain is incubated with the test compound at various concentrations.
-
A substrate peptide and ATP (often radiolabeled) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like scintillation counting or fluorescence-based assays.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Animal Models of Disease
-
Objective: To evaluate the in vivo efficacy and pharmacodynamics of the CSF-1R inhibitors.
-
General Protocol for Neurodegeneration Models (e.g., ME7-prion mice for Edicotinib):
-
Disease is induced in the animals (e.g., stereotactic injection of prion-infected brain homogenate).
-
Animals are randomly assigned to treatment (e.g., this compound administered via oral gavage at a specific dose and frequency) or vehicle control groups.
-
Behavioral tests are conducted to assess cognitive and motor function.
-
At the end of the study, brain tissue is collected for histological and biochemical analysis (e.g., immunohistochemistry for microglial markers like Iba1, and ELISA for inflammatory cytokines like IL-1β).
-
-
General Protocol for Oncology Models (e.g., Xenograft or Genetically Engineered Mouse Models):
-
Tumor cells are implanted into immunodeficient mice (xenograft) or tumors are allowed to develop in genetically engineered models.
-
Once tumors reach a palpable size, animals are randomized to treatment or control groups.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the study endpoint, tumors are excised and weighed. Immunohistochemistry and flow cytometry can be used to analyze the tumor microenvironment (e.g., macrophage infiltration and polarization).
-
Clinical Trial Design
-
Objective: To assess the safety, tolerability, and efficacy of the CSF-1R inhibitors in human subjects.
-
General Protocol (Phase 1):
-
Dose-escalation studies are conducted in a small number of patients with advanced, treatment-refractory diseases.
-
The primary objectives are to determine the maximum tolerated dose (MTD) and to evaluate the safety and pharmacokinetic profile of the drug.
-
-
General Protocol (Phase 2/3):
-
Larger patient cohorts with specific diseases are enrolled.
-
Patients are often randomized to receive the investigational drug or a placebo/standard-of-care treatment.
-
Primary endpoints typically measure clinical efficacy, such as overall response rate (ORR), progression-free survival (PFS), or overall survival (OS).
-
Safety and tolerability are continuously monitored through the assessment of adverse events.
-
Mandatory Visualization
CSF-1R Signaling Pathway
The following diagram illustrates the simplified signaling pathway of CSF-1R and the point of inhibition by compounds like this compound.
Caption: Simplified CSF-1R signaling pathway and mechanism of inhibition.
General Experimental Workflow for Preclinical Drug Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a CSF-1R inhibitor.
Caption: General workflow for preclinical evaluation of CSF-1R inhibitors.
Conclusion
This compound demonstrates high potency and selectivity for CSF-1R in preclinical models. While its clinical development has faced challenges in certain indications, the broader class of CSF-1R inhibitors, including Pexidartinib, BLZ945, and ARRY-382, has shown promise in specific contexts, particularly in oncology. The data presented in this guide is intended to provide a foundation for researchers to make informed decisions regarding the use and further investigation of this compound and its alternatives. The reproducibility of these findings will be critical in advancing the therapeutic application of CSF-1R inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. dovepress.com [dovepress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CSF-1R inhibitor both prevents and treats triple-negative breast cancer brain metastases in hematogenous preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Pexidartinib in the Management of Advanced Tenosynovial Giant Cell Tumor: Focus on Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors | Journal of Immunotherapy and Precision Oncology [meridian.allenpress.com]
- 13. ARRY-382 in Combination with Pembrolizumab in Patients with Advanced Solid Tumors: Results from a Phase 1b/2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Edicotinib Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – Researchers and drug development professionals handling Edicotinib Hydrochloride now have a centralized resource for essential safety and disposal information. This guide provides clear, step-by-step procedures for the proper disposal of this potent and selective CSF-1R inhibitor, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, also known as JNJ-40346527, requires careful handling and disposal due to its bioactive nature. The following procedures are based on general best practices for investigational compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier and adherence to institutional and local environmental regulations.
I. Personal Protective Equipment (PPE) and Handling
Before handling or disposing of this compound, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling bulk quantities or if dust is generated. | Minimizes inhalation of the compound. |
II. Step-by-Step Disposal Procedures
The proper disposal of this compound, whether in solid form or in solution, is critical to prevent environmental contamination and ensure workplace safety.
A. Unused or Expired Solid Compound:
-
Consult Institutional Guidelines: Always refer to your institution's specific waste disposal protocols for chemical and pharmaceutical waste.
-
Package Securely: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name, CAS number (1142363-52-7), and any relevant hazard symbols.
-
Waste Stream Segregation: This compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the collection and disposal by a licensed hazardous waste contractor.
B. Contaminated Materials and Labware:
-
Segregate Waste: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated.
-
Collect in Designated Bins: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain.
-
Decontamination: Decontaminate work surfaces with an appropriate solvent (e.g., 70% ethanol), and dispose of the cleaning materials as hazardous waste.
C. Spill Response:
-
Evacuate and Secure the Area: In the event of a spill, restrict access to the affected area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect and Dispose: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent.
III. Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for complete and accurate disposal procedures.
Personal protective equipment for handling Edicotinib Hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Edicotinib Hydrochloride. The following procedures are designed to ensure the safe handling, use, and disposal of this potent compound, thereby minimizing occupational exposure and ensuring laboratory safety.
Compound Data Summary
This compound is a potent and selective inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1][2] Due to its potency, it requires stringent handling protocols. Although one Safety Data Sheet (SDS) indicates the compound is not classified under the Globally Harmonized System (GHS)[3], it is prudent to handle it as a potent compound, necessitating specialized containment and personal protective equipment.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₄N₆O₂ | [1] |
| Molecular Weight | 462.59 g/mol | [1] |
| IC₅₀ (CSF-1R) | 3.2 nM | [1][2] |
| IC₅₀ (KIT) | 20 nM | [2] |
| IC₅₀ (FLT3) | 190 nM | [2] |
| Solubility in DMSO | 92 mg/mL (199.3 mM) | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed. For potent compounds like this compound, a high level of protection is required.[4][5]
| PPE Category | Specification | Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for handling potent compounds to provide a high assigned protection factor.[4][6] |
| Hand Protection | Double Nitrile Gloves | Provides a barrier against direct skin contact. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical Safety Goggles or Full-Face Shield | Protects eyes from splashes and airborne particles. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | Prevents contamination of personal clothing. Should be changed regularly. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Protects against spills and prevents the spread of contamination. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
3.1. Compound Receipt and Storage
-
Receiving: Inspect the package for any signs of damage or leakage in a designated receiving area.
-
Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and ventilated area. For long-term storage, refer to the supplier's recommendations, typically at -20°C or -80°C for stock solutions to maintain stability.[2]
3.2. Handling and Preparation of Solutions
-
Containment: All handling of powdered this compound must be performed in a containment device such as a flexible glove bag or a rigid isolator to minimize aerosol generation and exposure.[4]
-
Weighing: Use a dedicated, calibrated balance inside the containment device.
-
Solubilization: Prepare solutions within the containment device. Edicotinib is soluble in DMSO.[1] For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary.[2]
3.3. Experimental Use
-
General Handling: When working with solutions, standard laboratory practices should be supplemented with extra caution.
-
Spill Management: A spill kit appropriate for potent compounds should be readily available. In case of a spill, evacuate the area, and follow established institutional procedures for decontamination.
3.4. Disposal Plan
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, lab coats, pipette tips, and empty vials, must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated solid waste in clearly labeled, sealed plastic bags.
-
Decontamination: Decontaminate surfaces and equipment with an appropriate cleaning agent.
-
Final Disposal: Dispose of all hazardous waste through an approved chemical waste management service, typically via incineration.[4]
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Preparation: Don all required PPE and set up the workspace within a certified containment unit (e.g., glove box or isolator).
-
Weighing: Tare a suitable vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated pipette, add the DMSO to the vial containing the compound.
-
Dissolution: Cap the vial securely and vortex until the solid is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at -20°C or -80°C as recommended.
Visualizations
5.1. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
5.2. This compound Mechanism of Action
Edicotinib acts as an inhibitor of the CSF-1R.[2] The binding of its ligand, CSF-1, to the receptor tyrosine kinase CSF-1R leads to autophosphorylation and the activation of downstream signaling pathways, such as the ERK pathway, which promotes cell survival and proliferation.[2][7][8] Edicotinib blocks this process.
Caption: Simplified signaling pathway of CSF-1R and the inhibitory action of Edicotinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 7. What is the mechanism of Icotinib Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
